Ophiobolin H
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90108-64-8 |
|---|---|
Molecular Formula |
C25H38O3 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(1S,3R,6R,7S,9E,13S,15R,16S)-3,15-dimethyl-6-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-12-oxatetracyclo[8.5.1.03,7.013,16]hexadec-9-ene-13,15-diol |
InChI |
InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-23(4)13-21-22-18(9-10-20(19)23)14-28-25(22,27)15-24(21,5)26/h6-9,17,19-22,26-27H,10-15H2,1-5H3/b8-6-,18-9-/t17-,19+,20-,21-,22+,23+,24+,25-/m0/s1 |
InChI Key |
IBUCSLMTZXQXRS-CNKIPQCUSA-N |
Isomeric SMILES |
C[C@@H](/C=C\C=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C\3/CO[C@@]4([C@H]3[C@H](C2)[C@](C4)(C)O)O)C |
Canonical SMILES |
CC(C=CC=C(C)C)C1CCC2(C1CC=C3COC4(C3C(C2)C(C4)(C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery, Isolation, and Biological Activity of Ophiobolin H from Aspergillus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolins are a class of sesterterpenoids characterized by a unique 5-8-5 tricyclic carbon skeleton.[1][2] First discovered as phytotoxins produced by plant pathogenic fungi, this diverse family of natural products has garnered significant interest from the scientific community due to a wide range of biological activities, including potent cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] Among the various members of this class, Ophiobolin H, isolated from marine-derived and terrestrial Aspergillus species, stands out as a promising candidate for further investigation in drug discovery and development.[1] This technical guide provides an in-depth overview of the discovery, isolation, and reported biological activities of this compound, with a focus on material derived from Aspergillus species. Detailed experimental protocols, quantitative data, and visual representations of experimental workflows and putative signaling pathways are presented to aid researchers in this field.
Discovery and Sourcing from Aspergillus Species
This compound has been successfully isolated from various species of the genus Aspergillus, most notably Aspergillus ustus and other marine-derived Aspergillus strains.[1][3] These fungi have proven to be a rich source of diverse ophiobolin analogues. The production of this compound is typically achieved through fermentation of the fungal strain on a suitable nutrient medium, followed by extraction and chromatographic purification.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₈O₃ | [4] |
| Molecular Weight | 386.57 g/mol | [4] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for an Ophiobolin Analogue in CDCl₃
(Note: Specific data for this compound from Aspergillus was not available in a consolidated table. The following data for a related ophiobolin, Ophiobolin O, is provided as a reference. Chemical shifts are reported in ppm.)[4]
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 36.2 | 1.38, m |
| 2 | 26.8 | 2.05, m |
| 3 | 79.7 | - |
| 4 | 51.1 | 2.36, d (13.7) |
| 5 | 120.8 | - |
| 6 | 50.2 | 3.16, d (11.0) |
| 7 | 139.2 | - |
| 8 | 130.8 | 5.90, br s |
| 9 | 24.8 | 2.42, d (14.4) |
| 10 | 54.7 | 1.63, dt (3.6, 11.0) |
| 11 | 43.5 | - |
| 12 | 43.0 | 1.38, m |
| 13 | 29.5 | 1.47, m |
| 14 | 40.5 | 2.10, m |
| 15 | 31.8 | 1.25, m |
| 16 | 28.0 | 1.55, m |
| 17 | 131.3 | 5.10, t (7.1) |
| 18 | 124.9 | 5.10, t (7.1) |
| 19 | 131.3 | - |
| 20 | 17.6 | 0.88, d (6.6) |
| 21 | 194.1 | 9.76, s |
| 22 | 18.5 | 1.05, s |
| 23 | 25.7 | 1.68, s |
| 24 | 17.7 | 1.60, s |
| 25 | 21.3 | 1.10, d (6.6) |
Experimental Protocols
Fungal Fermentation
This protocol describes a general method for the fermentation of Aspergillus species for the production of ophiobolins. Optimization of media components and culture conditions may be required for specific strains.
-
Strain: Aspergillus ustus or other identified this compound-producing Aspergillus sp.
-
Culture Medium: Potato Dextrose Agar (PDA) for solid cultures or Potato Dextrose Broth (PDB) for liquid cultures. A typical PDB medium consists of 200 g/L potato infusion, 20 g/L glucose, and deionized water.
-
Inoculation: Inoculate the liquid medium with a mycelial plug from a fresh PDA plate or a spore suspension.
-
Incubation: Incubate the culture flasks at 28°C on a rotary shaker at 150-180 rpm for 14-21 days.[5]
-
Monitoring: Monitor the production of this compound periodically by extracting a small aliquot of the culture broth and analyzing it by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Extraction of this compound
-
Harvesting: After the fermentation period, separate the mycelia from the culture broth by filtration.
-
Extraction:
-
Broth: Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc).
-
Mycelia: Dry the mycelia, grind them into a fine powder, and extract with methanol (MeOH) or a mixture of chloroform and methanol (CHCl₃:MeOH, 2:1 v/v) using sonication or maceration.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation and Purification by Preparative HPLC
This protocol provides a general guideline for the purification of this compound from the crude extract. The specific parameters may need to be optimized based on the complexity of the extract and the available instrumentation.[6][7]
-
Initial Fractionation (Optional): For complex crude extracts, an initial fractionation step using vacuum liquid chromatography (VLC) or flash chromatography on silica gel can be performed. A stepwise gradient of n-hexane and ethyl acetate is commonly used.
-
Preparative HPLC System:
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) in water is typically used. Both solvents may be acidified with 0.1% formic acid to improve peak shape.
-
Gradient Program (Example):
-
0-5 min: 30% ACN
-
5-40 min: 30% to 100% ACN (linear gradient)
-
40-50 min: 100% ACN (isocratic)
-
50-55 min: 100% to 30% ACN (linear gradient)
-
55-60 min: 30% ACN (isocratic)
-
-
Flow Rate: 10-20 mL/min.
-
Detection: UV detector at a wavelength of 210 nm and 254 nm.
-
-
Fraction Collection: Collect fractions based on the elution profile and analyze them by analytical HPLC to determine their purity.
-
Final Purification: Pool the fractions containing this compound and subject them to a final purification step using an isocratic mobile phase on the same or a similar preparative HPLC column to obtain the pure compound.
Biological Activities and Putative Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, research on closely related ophiobolins, particularly Ophiobolin A, provides valuable insights into its potential mechanisms of action. The primary reported biological activities of ophiobolins are cytotoxicity against cancer cells and anti-inflammatory effects.
Cytotoxic Activity
Ophiobolins have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[8] The proposed mechanisms of action for Ophiobolin A, which may be applicable to this compound, include the induction of a non-apoptotic form of cell death known as paraptosis-like cell death, characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[9] This process is often associated with ER stress.[9] Furthermore, ophiobolins can covalently modify cellular components, such as phosphatidylethanolamine (PE) in cell membranes, leading to membrane destabilization and cell death.[2]
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Ophiobolin Derivatives from the Marine Fungus Aspergillus flocculosus and Their Cytotoxicities against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Ophiobolin H Biosynthetic Pathway in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolins are a class of sesterterpenoids produced by various fungal species, notably from the genera Aspergillus and Bipolaris. These compounds exhibit a characteristic 5-8-5 tricyclic carbon skeleton and have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and phytotoxic effects. Ophiobolin H, a member of this family, is of particular interest for its potential applications in drug development. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in fungi, detailing the enzymatic steps, relevant quantitative data, and key experimental protocols for its study.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the universal precursor for terpenoid synthesis, acetyl-CoA. The pathway can be broadly divided into three key stages: the formation of the sesterterpene backbone, the initial cyclization to the core ophiobolin structure, and subsequent oxidative modifications to yield the diverse array of ophiobolin derivatives, including this compound.
Mevalonate Pathway and Precursor Synthesis
The initial steps of the pathway follow the well-established mevalonate (MVA) pathway to produce the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
Formation of the Sesterterpene Precursor and Cyclization
The key enzyme responsible for the synthesis of the foundational ophiobolin skeleton is a bifunctional sesterterpene synthase known as OblA (also referred to as AcOS or Au8003 in different fungal species).[1][2] This remarkable enzyme possesses two distinct functional domains:
-
Prenyltransferase (PT) domain: This domain catalyzes the sequential condensation of one molecule of DMAPP with four molecules of IPP to generate the 25-carbon linear precursor, geranylfarnesyl pyrophosphate (GFPP).
-
Terpene cyclase (TC) domain: Following its synthesis, the GFPP molecule is then cyclized by the TC domain of the same enzyme to form the characteristic 5-8-5 tricyclic ring system of the first ophiobolin intermediate, ophiobolin F .[1][2]
Oxidative Modifications to this compound
Ophiobolin F serves as a crucial scaffold that undergoes a series of oxidative modifications by tailoring enzymes to produce the various ophiobolin analogs. The biosynthesis of this compound involves at least one key hydroxylation step. While the precise enzymatic sequence leading to this compound has not been fully elucidated in all producing organisms, studies on the biosynthesis of related ophiobolins in fungi like Aspergillus ustus provide a strong model.[3][4]
The key enzymes involved in these later steps are typically:
-
Cytochrome P450 Monooxygenases (e.g., OblB): These enzymes are responsible for introducing hydroxyl groups at various positions on the ophiobolin skeleton. It is highly probable that a specific P450 monooxygenase catalyzes the hydroxylation of an ophiobolin precursor to yield this compound. For instance, in the biosynthesis of ophiobolin C, the P450 enzyme OblB has been shown to catalyze oxidations at the C5 and C21 positions of ophiobolin F.[3] A similar hydroxylation event is the most likely mechanism for the formation of this compound.
-
FAD-dependent Oxidoreductases (e.g., OblC): These enzymes are often involved in dehydrogenation reactions, introducing double bonds into the structure.[3]
The proposed biosynthetic pathway from ophiobolin F to other key intermediates is depicted in the following diagram. The exact precursor to this compound and the specific P450 enzyme responsible for its formation are yet to be definitively characterized and represent an active area of research.
Quantitative Data
Quantitative data on the production and biological activity of ophiobolins are crucial for research and development. The following tables summarize key reported values.
Table 1: Production Titers of Ophiobolins in Fungal and Heterologous Systems
| Compound | Producing Organism | Titer | Reference |
| Ophiobolin F | Saccharomyces cerevisiae (engineered) | 5.1 g/L | [2] |
| Ophiobolin A | Bipolaris sp. (endophyte) | 235 mg/L | [5] |
| Ophiobolin C | Aspergillus ustus (mutant) | 200 mg/L | [6] |
Table 2: Cytotoxic Activity of Selected Ophiobolins
| Compound | Cell Line | IC50 (µM) | Reference |
| Ophiobolin A | P388 | Data not specified | [3] |
| This compound | P388 | 9.3 | [7] |
| Ophiobolin K | MCF-7 | Data not specified | [3] |
| 6-epi-Ophiobolin A | HCT-8, Bel-7402, BGC-823, A549, A2780 | Not specified, but active | [7] |
Experimental Protocols
The study of the this compound biosynthetic pathway relies on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.
Experimental Workflow for Functional Gene Characterization
Protocol 1: Heterologous Expression of Fungal P450 Monooxygenase (OblB) in Pichia pastoris
This protocol is adapted from established methods for expressing fungal proteins in P. pastoris.[1][8]
1. Gene Cloning:
- Amplify the full-length cDNA of the target P450 gene (e.g., oblB) from the this compound-producing fungus using gene-specific primers with appropriate restriction sites.
- Ligate the PCR product into a P. pastoris expression vector (e.g., pPICZα A) under the control of the alcohol oxidase 1 (AOX1) promoter.
- Transform the ligation mixture into E. coli for plasmid amplification and sequence verification.
2. Pichia pastoris Transformation:
- Linearize the recombinant plasmid with a suitable restriction enzyme to facilitate integration into the P. pastoris genome.
- Transform the linearized plasmid into a competent P. pastoris strain (e.g., X-33) by electroporation.
- Select for positive transformants on YPDS plates containing Zeocin.
3. Protein Expression:
- Inoculate a single colony of a positive transformant into BMGY medium and grow at 30°C with shaking until the culture reaches an OD600 of 2-6.
- Harvest the cells by centrifugation and resuspend in BMMY medium (containing methanol) to induce protein expression.
- Continue incubation at 30°C with vigorous shaking for 48-72 hours, adding methanol every 24 hours to maintain induction.
4. Protein Purification:
- Harvest the cells by centrifugation. If the protein is secreted, the supernatant is used for purification. For intracellular proteins, lyse the cells using glass beads or a French press.
- Clarify the lysate or supernatant by centrifugation.
- Purify the recombinant P450 enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
- Dialyze the purified protein against a suitable storage buffer and confirm purity by SDS-PAGE.
Protocol 2: In Vitro Reconstitution and Assay of P450 Monooxygenase Activity
This protocol describes a method to reconstitute the activity of a purified P450 enzyme with its redox partner.
1. Reaction Components:
- Purified P450 enzyme (e.g., OblB)
- Cytochrome P450 reductase (CPR) (commercially available or co-expressed and purified)
- NADPH
- Substrate (e.g., Ophiobolin F)
- Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
- Lipid vesicles (e.g., L-α-dilauroylphosphatidylcholine - DLPC) for membrane-bound P450s.
2. Reconstitution of the P450 System:
- If using a membrane-bound P450, pre-incubate the purified P450 enzyme and CPR with DLPC vesicles on ice to allow for incorporation into the lipid bilayer.
3. Enzyme Assay:
- In a microcentrifuge tube, combine the reaction buffer, the reconstituted P450/CPR system (or soluble enzymes), and the ophiobolin substrate.
- Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
- Initiate the reaction by adding a solution of NADPH.
- Incubate the reaction for a defined period (e.g., 1-2 hours) with gentle shaking.
- Quench the reaction by adding an organic solvent (e.g., ethyl acetate).
4. Product Analysis:
- Extract the products from the aqueous phase with the organic solvent.
- Evaporate the organic solvent and resuspend the residue in a suitable solvent (e.g., methanol).
- Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify the hydroxylated ophiobolin product. Compare the retention time and mass spectrum with an authentic standard of this compound if available.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in fungi presents a fascinating example of enzymatic machinery that generates complex and bioactive natural products. While the core pathway involving the bifunctional sesterterpene synthase OblA is well-established, the specific tailoring enzymes responsible for the final steps in this compound synthesis require further detailed characterization. The elucidation of these enzymes and their kinetic properties will be instrumental for the heterologous production of this compound and its derivatives for pharmacological studies. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate this intriguing biosynthetic pathway and unlock the full therapeutic potential of ophiobolins. Future work should focus on the definitive identification of the this compound synthase, the optimization of heterologous expression systems for improved yields, and the exploration of the substrate promiscuity of the tailoring enzymes to generate novel ophiobolin analogs with enhanced therapeutic properties.
References
- 1. Heterologous Production of Fungal Effectors in Pichia pastoris | Springer Nature Experiments [experiments.springernature.com]
- 2. Sesterterpene ophiobolin biosynthesis involving multiple gene clusters in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heterologous production of fungal effectors in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiobolin H: A Comprehensive Technical Guide to its Natural Sources and Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolins are a class of sesterterpenoids, natural products characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] These compounds are biosynthesized from five isoprene units and exhibit a wide range of biological activities, including phytotoxic, antimicrobial, nematocidal, and cytotoxic effects.[1][2] The first member of this family, ophiobolin A, was isolated in 1958 from the plant pathogenic fungus Ophiobolus miyabeanus.[1] Since then, numerous analogues, including Ophiobolin H, have been discovered from various fungal sources.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, the organisms that produce it, and the methodologies for its isolation and characterization, with a focus on providing actionable information for research and development.
Natural Sources and Producing Organisms of this compound
This compound is primarily produced by filamentous fungi, particularly from the genera Aspergillus and Cochliobolus. These fungi have been isolated from diverse environments, ranging from terrestrial plant pathogens to marine-derived species.[1] The primary producing organisms of this compound are summarized in the table below.
| Producing Organism | Environment/Source | Reference(s) |
| Aspergillus ustus | Fungal pathogen | [1] |
| Cochliobolus heterostrophus | Fungal pathogen | [1] |
| Emericella variecolor | Fungal species | [1] |
| Aspergillus insuetus | Fungal species | [1] |
While the genera Bipolaris and Aspergillus are the most prolific producers of ophiobolins in general, this compound has been specifically identified from the organisms listed above.[1][2] The production of ophiobolins can be influenced by culture conditions, with different analogues being produced in liquid versus solid culture media.[1]
Experimental Protocols
The isolation and purification of this compound from fungal cultures is a multi-step process that requires careful optimization. The following is a generalized protocol based on methodologies reported in the literature for ophiobolin-type sesterterpenes.
Fungal Cultivation and Extraction
A common workflow for the cultivation of the producing fungus and subsequent extraction of metabolites is outlined below.
Methodology:
-
Inoculation and Cultivation: The producing fungal strain (e.g., Aspergillus ustus) is inoculated into a suitable liquid culture medium (e.g., Potato Dextrose Broth). The culture is then incubated, typically with shaking, for a period that allows for sufficient growth and secondary metabolite production (e.g., 21 days).[3]
-
Separation: The fungal biomass (mycelia) is separated from the culture broth by filtration.
-
Extraction: Both the mycelia and the broth are extracted with organic solvents to recover the secondary metabolites. The broth is typically extracted with a solvent like ethyl acetate, while the mycelia are often extracted with acetone or methanol.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.
Isolation and Purification
The crude extract is subjected to various chromatographic techniques to isolate and purify this compound.
Methodology:
-
Initial Fractionation: The crude extract is typically first fractionated using column chromatography on a stationary phase like silica gel, with a gradient of solvents (e.g., hexane-ethyl acetate).
-
Bioassay-Guided Fractionation (Optional): Fractions can be tested for biological activity (e.g., cytotoxicity, antimicrobial activity) to guide the isolation towards the most active compounds.
-
Preparative HPLC-MS: The fractions showing the presence of compounds with the expected mass of this compound are further purified using preparative High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[4]
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[4]
Biosynthesis of Ophiobolins
The biosynthesis of ophiobolins in fungi like Aspergillus ustus involves a dedicated gene cluster.[5] While the specific pathway for this compound is part of the broader ophiobolin biosynthesis, the initial steps involve the formation of the characteristic 5-8-5 tricyclic sesterterpene skeleton by a sesterterpene synthase.[5] Subsequent modifications, such as oxidations, are carried out by other enzymes in the gene cluster, like cytochrome P450 monooxygenases, to produce the various ophiobolin analogues.[5]
In Aspergillus ustus, the enzyme Au8003 has been identified as the synthase responsible for producing the ophiobolin skeleton, leading to the formation of Ophiobolin F.[5] It is hypothesized that this compound is subsequently formed from Ophiobolin F through the action of one or more cytochrome P450 monooxygenases encoded within the same biosynthetic gene cluster.[5][6]
Conclusion
This compound is a promising natural product produced by several species of fungi, most notably Aspergillus ustus. Its unique chemical structure and biological activities make it a compound of interest for further research and development, particularly in the fields of oncology and infectious diseases. The methodologies for its production, isolation, and purification are well-established, providing a solid foundation for obtaining sufficient quantities for detailed biological evaluation. Further exploration of the biosynthetic pathway may also open up avenues for synthetic biology approaches to enhance production or generate novel analogues with improved therapeutic properties.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High ophiobolin A production in endophytic fungus Bipolaris sp. associated with Datura metel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Ophiobolins in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolins, a class of sesterterpenoid natural products derived from fungi, have demonstrated significant anti-proliferative activity across a wide range of cancer cell lines.[1] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Ophiobolin H and its closely related analogs, primarily Ophiobolin A, in cancer cells. The cytotoxic effects of ophiobolins are not attributed to a single target but rather to a complex interplay of induced cellular stresses and the disruption of multiple signaling pathways, often in a cell-type-dependent manner.[1][2]
Data Presentation: Cytotoxicity of Ophiobolins
The following tables summarize the quantitative data on the cytotoxic effects of ophiobolins on various cancer cell lines.
Table 1: IC50 Values of Ophiobolin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H1703 | Lung Squamous Cell Carcinoma | 0.17 | [1] |
| Various Solid and Hematological Cancers | - | 0.4 - 4.3 | [3] |
| Normal Cells | - | 20.9 | [3] |
Table 2: IC50 Values of Ophiobolin O in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Human Breast Cancer | 13.45 ± 1.26 | [4] |
| NCI-H460 | Human Large Cell Lung Carcinoma | 13.55 ± 1.01 | [4] |
| DU145 | Human Prostate Cancer | 16.48 ± 2.68 | [4] |
| HUVEC | Human Umbilical Vein Endothelial Cell | 84.96 ± 11.73 | [4] |
Core Mechanisms of Action
The anticancer activity of ophiobolins stems from their ability to induce multiple forms of cell stress and death, including apoptosis, paraptosis, and necrosis, and to arrest the cell cycle.[2][4][5][6][7]
Induction of Endoplasmic Reticulum (ER) Stress and Paraptosis-like Cell Death
Ophiobolin A is a potent inducer of endoplasmic reticulum (ER) stress in glioma cells.[6][8][9] This leads to a form of non-apoptotic cell death known as paraptosis, which is characterized by the dilation of the ER and mitochondria.[6][10][11] A critical mediator in this process is the upregulation of CHOP (C/EBP homologous protein).[6][9] The underlying mechanism for this ER stress is believed to be the covalent modification of free sulfhydryl groups on proteins by Ophiobolin A, leading to protein misfolding and accumulation.[6]
Mitochondrial Dysfunction and Metabolic Collapse
Ophiobolin A directly targets mitochondria, leading to a cascade of events that culminate in metabolic collapse.[1] It has been shown to covalently target Complex IV of the electron transport chain, specifically the COX5A and HIGD2A subunits.[12] This initially hyperactivates mitochondrial respiration, causing a spike in ATP and reactive oxygen species (ROS), followed by a collapse of the mitochondrial membrane potential and subsequent ATP depletion.[1][12] This mitochondrial dysfunction is a central player in Ophiobolin A-induced cell death.[13][14]
Covalent Modification of Phosphatidylethanolamine (PE)
A unique mechanism of action for Ophiobolin A is its ability to covalently modify phosphatidylethanolamine (PE), a key phospholipid component of cell membranes.[10][15] Ophiobolin A reacts with the ethanolamine headgroup of PE to form a pyrrole-containing adduct.[10] This adduct formation destabilizes the lipid bilayer, leading to a loss of membrane integrity and contributing to cytotoxicity.[10][15] The potentially higher abundance of PE on the outer leaflet of cancer cells may contribute to the selective antitumor activity of Ophiobolin A.[15]
Disruption of Key Signaling Pathways
Ophiobolins have been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival.
-
MAPK Pathway: Ophiobolin O activates the JNK, p38 MAPK, and ERK signaling pathways in MCF-7 breast cancer cells, which is associated with the induction of apoptosis.[7]
-
PI3K/mTOR, Ras/Raf/ERK, and CDK/RB Pathways: Ophiobolin A has been found to inhibit the phosphorylation of key effector proteins in these pathways, including S6, ERK, and RB, thereby inhibiting multiple oncogenic signals simultaneously.[3]
-
STAT3 Pathway: Natural products, including those with structures similar to ophiobolins, are known to inhibit the STAT3 signaling pathway, which plays a crucial role in cell cycle progression and apoptosis.[16][17][18][19] Inhibition of STAT3 can occur through various mechanisms, including targeting upstream regulators or directly binding to the STAT3 SH2 domain.[17]
Induction of Cell Cycle Arrest
Ophiobolin O has been demonstrated to induce cell cycle arrest at the G1 phase in MCF-7 cells.[4][7] This is achieved by reducing the phosphorylation of AKT and GSK3β, leading to the downregulation of cyclin D1.[4]
Visualizations of Mechanisms and Workflows
References
- 1. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of Ophiobolin A, isolated from the endophytic fungus Bipolaris setariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ophiobolin O Isolated from Aspergillus ustus Induces G1 Arrest of MCF-7 Cells through Interaction with AKT/GSK3β/Cyclin D1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel agent ophiobolin O induces apoptosis and cell cycle arrest of MCF-7 cells through activation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 16. researchgate.net [researchgate.net]
- 17. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiobolin H sesterterpene class and characteristics
An In-depth Examination of the Sesterterpene Ophiobolin H: Class, Characteristics, and Biological Activities
This technical guide provides a comprehensive overview of this compound, a member of the sesterterpene class of natural products. It is intended for researchers, scientists, and drug development professionals interested in the chemical and biological properties of this fungal metabolite. This document details its structural characteristics, known biological activities with available quantitative data, and relevant experimental methodologies.
Introduction to the Ophiobolin Class
Ophiobolins are a group of sesterterpenoids, which are C25 isoprenoid compounds derived from five isoprene units.[1] They are characterized by a distinctive 5-8-5 tricyclic carbon skeleton.[1] First isolated in 1958, numerous ophiobolin analogues have since been identified from various fungal species, primarily belonging to the genera Aspergillus and Bipolaris.[1] The ophiobolin family exhibits a wide range of biological activities, including phytotoxic, antimicrobial, and cytotoxic effects.[1]
This compound: Structural Characteristics and Source
This compound is a known member of the ophiobolin family. It has been isolated from the marine-derived fungus Aspergillus ustus and the fungus Cochliobolus heterostrophus.[1] Like other ophiobolins, its core structure is the 5-8-5 tricyclic ring system.
Biological Activity of this compound
This compound has demonstrated cytotoxic activity against mammalian cancer cell lines. While the full spectrum of its biological activity is still under investigation, the available data points to its potential as a cytotoxic agent.
Cytotoxic Activity
| Cell Line | Organism | Cancer Type | IC50 (µM) | Reference |
| P388 | Mouse | Leukemia | 105.7 | [2] |
Further studies are required to establish a comprehensive cytotoxicity profile of this compound against a broader range of human cancer cell lines.
Antimicrobial Activity
Currently, there is no specific data available in the public domain regarding the minimum inhibitory concentrations (MICs) of this compound against bacterial or fungal pathogens. However, other members of the ophiobolin class have shown antimicrobial properties.
Mechanism of Action and Signaling Pathways
The precise mechanism of action and the specific signaling pathways modulated by this compound have not yet been fully elucidated. Research on the broader ophiobolin class, particularly ophiobolin A, has identified several potential molecular targets and cellular effects, which may offer insights into the possible mechanisms of this compound.
Known mechanisms for the ophiobolin class include:
-
Calmodulin Inhibition : Ophiobolin A is a known inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.
-
Membrane Destabilization : Some ophiobolins can interact with and destabilize cell membranes.
-
Mitochondrial Targeting : Ophiobolin A has been shown to target mitochondrial complex IV, leading to metabolic collapse in cancer cells.
A hypothetical signaling pathway for ophiobolins, based on the known targets of ophiobolin A, is presented below. It is important to note that this is a generalized representation and the specific pathway for this compound may differ.
Caption: Hypothetical signaling pathway for ophiobolins.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Isolation and Purification of this compound from Aspergillus ustus
The following is a general workflow for the isolation and purification of ophiobolins from fungal cultures. Specific details for this compound should be optimized based on the referenced literature.
Caption: General workflow for this compound isolation.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a sesterterpene natural product with demonstrated cytotoxic activity. While its full biological profile and mechanism of action are yet to be completely understood, it represents a molecule of interest for further investigation in the context of cancer research and drug discovery. This guide provides a foundational understanding of this compound and serves as a starting point for researchers in the field. Further studies are warranted to elucidate its specific molecular targets, signaling pathways, and to expand upon its known biological activities.
References
Ophiobolin H: A Comprehensive Technical Guide on its Biological Activity and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolin H is a member of the ophiobolin family, a class of sesterterpenoids produced by various fungi, particularly from the genera Aspergillus and Bipolaris. These natural products are characterized by a unique 5-8-5 tricyclic carbon skeleton. While initially identified as phytotoxins, the ophiobolins, including this compound, have garnered significant scientific interest due to their broad spectrum of biological and pharmacological activities.[1] This technical guide provides an in-depth overview of the biological activities and pharmacological properties of this compound and related ophiobolins, with a focus on their potential as therapeutic agents.
Biological Activities and Pharmacological Properties
The ophiobolin family exhibits a wide range of biological activities, making them promising candidates for drug discovery and development. Their properties include cytotoxic, antimicrobial, phytotoxic, nematocidal, and anti-influenza activities.[1] A significant focus of research has been on their potent anticancer properties, which have been observed against a variety of cancer cell lines, including those with multidrug resistance and cancer stem cells.[1][2]
Anticancer Activity
The primary pharmacological interest in this compound and its analogues lies in their anticancer potential. Studies on the broader ophiobolin class have demonstrated significant cytotoxicity against various human cancer cell lines. For instance, 6-epi-ophiobolin A has shown potent activity against human colon adenocarcinoma (HCT-8), liver cancer (Bel-7402), gastric cancer (BGC-823), lung adenocarcinoma (A549), and ovarian adenocarcinoma (A2780) cells.[1][2]
Table 1: Cytotoxicity of 6-epi-Ophiobolin A against Human Cancer Cell Lines
| Cell Line (Cancer Type) | IC50 (μM) |
| HCT-8 (Colon Adenocarcinoma) | 2.09 - 2.71 |
| Bel-7402 (Liver Cancer) | 2.09 - 2.71 |
| BGC-823 (Gastric Cancer) | 2.09 - 2.71 |
| A2780 (Ovarian Adenocarcinoma) | 2.09 - 2.71 |
| A549 (Lung Adenocarcinoma) | 4.5 |
| Data from a study on 6-epi-ophiobolin A, a related ophiobolin.[2] |
Calmodulin Inhibition
A key molecular target of the ophiobolin family is calmodulin (CaM), a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular signal transduction pathways.[3][4][5] Ophiobolins act as irreversible antagonists of calmodulin.[3][5] This inhibition is achieved through the formation of a covalent adduct with lysine residues on the calmodulin protein.[4] The IC50 value for Ophiobolin A as a calmodulin antagonist is in the range of 0.87-3.7 µM.[3] The inhibition of calmodulin disrupts various downstream signaling pathways, contributing to the cytotoxic effects of these compounds.
Mechanisms of Action
The cytotoxic effects of ophiobolins are attributed to multiple mechanisms of action, including the induction of different forms of programmed cell death and the disruption of key signaling pathways.
Induction of Cell Death
Depending on the cancer cell type, ophiobolins can induce apoptosis or a paraptosis-like cell death.[6][7][8] Apoptosis is a well-characterized form of programmed cell death involving caspase activation and DNA fragmentation. In contrast, paraptosis is a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria.[6][8] Some studies also suggest that ophiobolins can react with phosphatidylethanolamine in the cell membrane, leading to membrane destabilization and cell death.[9] Another proposed mechanism involves the covalent targeting of Complex IV in the mitochondrial respiratory chain, leading to metabolic collapse.[10]
Modulation of Signaling Pathways
The biological activities of ophiobolins are linked to their ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer. The primary pathways implicated are:
-
PI3K/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.
-
Ras/Raf/ERK Pathway: This cascade plays a key role in regulating cell proliferation, differentiation, and survival.
-
CDK/RB Pathway: This pathway governs the cell cycle progression.
The inhibition of calmodulin by ophiobolins can lead to the downstream dysregulation of these pathways.
Figure 1: Simplified diagram of signaling pathways modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of compounds like this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplate
-
Cells of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. researchhub.com [researchhub.com]
- 5. researchgate.net [researchgate.net]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Ophiobolin H using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolin H is a member of the ophiobolin family, a class of sesterterpenoids produced by various fungi.[1][2][3] These compounds have garnered significant interest due to their diverse biological activities, including potential antimicrobial and anticancer properties. Accurate and reliable quantification of this compound is crucial for research and development, enabling potency assessment, stability studies, and quality control of fungal extracts and purified samples.
This document provides a detailed application note and a generalized protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The proposed method is based on established analytical principles for similar ophiobolin compounds and serves as a robust starting point for method development and validation.[4]
Analytical Method Overview
The quantification of this compound is achieved through RP-HPLC, which separates the analyte from other components in a sample matrix based on its hydrophobicity. A C18 stationary phase is commonly employed for the separation of sesterterpenoids. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. Detection is performed using a UV detector, with the wavelength set to maximize the absorbance of this compound.[4]
Experimental Workflow:
Caption: Workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Acetone (ACS grade or higher) for extraction
-
Syringe filters (0.22 µm, compatible with organic solvents)
Instrumentation and Chromatographic Conditions
The following table outlines the recommended starting parameters for the HPLC analysis. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C (Ambient) |
| Detection Wavelength | 234 nm |
| Run Time | 25 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The following is a general procedure for extracting this compound from a fungal solid culture. The protocol should be adapted based on the specific sample type.
-
Extraction: Scrape a known amount (e.g., 0.1 g) of fungal mycelium from the culture plate.[4] Add 1 mL of acetone and vortex for 1 minute.[4] Perform ultrasonication for 30 minutes to ensure complete extraction.[4]
-
Centrifugation: Centrifuge the extract at 12,000 rpm for 2 minutes to pellet any solid debris.[4]
-
Filtration: Carefully transfer the supernatant to a clean vial. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[5]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.
Sample Preparation Workflow:
Caption: Step-by-step sample preparation.
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot the peak area of this compound against the corresponding concentration to generate a calibration curve. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable.[6]
-
Quantification: Inject the prepared sample extracts. Determine the peak area of this compound in the sample chromatogram. Use the calibration curve equation to calculate the concentration of this compound in the injected sample.
-
Final Concentration: Account for any dilution factors used during sample preparation to determine the final concentration of this compound in the original sample.
Method Validation (General Guidelines)
For use in a regulated environment or for publication, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined from the calibration curve.[7]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery experiments.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Quantitative Data Summary (Hypothetical for this compound based on similar compounds):
| Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| LOD | ~0.2 µg/mL |
| LOQ | ~0.6 µg/mL |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No peak or very small peak | Sample concentration too low; Injection error | Concentrate sample; Check autosampler and syringe |
| Broad or tailing peaks | Column contamination; Inappropriate mobile phase pH | Flush column; Adjust mobile phase pH |
| Ghost peaks | Contamination in mobile phase or injector | Use fresh mobile phase; Clean injector |
| Inconsistent retention times | Fluctuation in flow rate or temperature; Column degradation | Check pump and column thermostat; Replace column |
Conclusion
This application note provides a comprehensive framework for the quantification of this compound using HPLC. The detailed protocol and recommended parameters offer a solid foundation for researchers to develop and implement a reliable analytical method. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results.
References
- 1. Metabolomics-Guided Discovery of Bipolarolides H–O, New Ophiobolin-Type Sesterterpenes with Antibacterial Activity from the Marine-Derived Fungus Uzbekistanica storfjordensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. munin.uit.no [munin.uit.no]
- 4. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Sample Prep Basics - Axion Labs [axionlabs.com]
- 6. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
- 7. jetir.org [jetir.org]
- 8. mdpi.com [mdpi.com]
- 9. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Ophiobolin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolin H is a member of the ophiobolin family, a class of sesterterpenoids produced by various fungi, including species from the Aspergillus and Bipolaris genera.[1] These natural products are characterized by a unique 5-8-5 tricyclic carbon skeleton and have garnered significant interest in the scientific community for their diverse biological activities.[1] While initially recognized as phytotoxins, extensive research has revealed their potent cytotoxic effects against a wide array of cancer cell lines, making them promising candidates for further investigation in oncology drug discovery.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro cytotoxicity assays.
Mechanism of Action
The precise cytotoxic mechanism of this compound is not as extensively studied as its analogue, Ophiobolin A. However, based on structural similarities and the known mechanisms of other ophiobolins, a putative mechanism of action can be proposed. Ophiobolin A is known to exert its cytotoxic effects through at least two primary mechanisms:
-
Covalent Modification of Phosphatidylethanolamine (PE): Ophiobolin A possesses a reactive aldehyde group that can form a covalent adduct with the primary amine of phosphatidylethanolamine, a key phospholipid component of the cell membrane. This interaction is thought to disrupt the lipid bilayer, leading to membrane destabilization and ultimately, cell death.
-
Mitochondrial Targeting: More recent studies have indicated that Ophiobolin A can covalently target subunits of Complex IV (cytochrome c oxidase) within the mitochondrial electron transport chain. This leads to a collapse of mitochondrial metabolism, increased oxidative stress, and subsequent cell death.
It is highly probable that this compound shares one or both of these mechanisms of action due to the conservation of key functional groups within the ophiobolin scaffold. Further research is required to definitively elucidate the specific molecular targets of this compound.
Data Presentation: In Vitro Cytotoxicity of Ophiobolin Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of various ophiobolin analogs, including those isolated from Aspergillus ustus (a known producer of this compound), against a panel of human cancer cell lines. This data is essential for designing experiments and for comparing the cytotoxic potency of this compound with its related compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Ophiobolin Analogues from A. ustus | MCF-7 | Breast Adenocarcinoma | 0.6 - 9.5 |
| MD-MBA-231 | Breast Adenocarcinoma | 0.6 - 9.5 | |
| MCF/Adr | Adriamycin-resistant Breast Cancer | 0.6 - 9.5 | |
| A549 | Lung Carcinoma | 0.6 - 9.5 | |
| HL-60 | Promyelocytic Leukemia | 0.6 - 9.5 | |
| 6-epi-Ophiobolin A | HCT-8 | Colon Adenocarcinoma | 2.09 - 2.71 |
| Bel-7402 | Liver Cancer | 2.09 - 2.71 | |
| BGC-823 | Gastric Cancer | 2.09 - 2.71 | |
| A2780 | Ovarian Adenocarcinoma | 2.09 - 2.71 | |
| A549 | Lung Adenocarcinoma | 4.5 |
Note: The specific IC50 value for this compound within the reported range for analogues from A. ustus requires further specific investigation. The data for 6-epi-Ophiobolin A is provided for comparative purposes.[2][3]
Experimental Protocols
A standard method for determining the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for this compound Cytotoxicity
1. Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
Day 1: Cell Seeding
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Day 2: Treatment with this compound
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.1 µM to 100 µM) to determine the approximate IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound) and a negative control (untreated cells in medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Day 4 (after 48h incubation): MTT Assay
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
3. Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
Visualization of Putative Signaling Pathways and Workflows
To aid in the understanding of the experimental process and the potential mechanisms of this compound, the following diagrams have been generated.
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Caption: Putative signaling pathways for this compound-induced cytotoxicity.
References
Application Notes and Protocols for Studying the Effects of Ophiobolin H
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cell culture techniques and experimental protocols for investigating the cellular effects of Ophiobolin H, a sesterterpenoid natural product. Given the limited specific data on this compound, this document leverages established protocols and mechanistic insights from the closely related and well-studied analogue, Ophiobolin A.
Introduction to this compound
This compound is a member of the ophiobolin family of sesterterpenoids, which are characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] While research on this compound is not as extensive as for other members of its class like Ophiobolin A, it has demonstrated cytotoxic activity.[1] The ophiobolin family of compounds is known to exert a range of biological effects, including anti-proliferative and pro-apoptotic activities against various cancer cell lines.[1][2] The proposed mechanisms of action for ophiobolins are diverse and cell-type dependent, involving the induction of apoptosis, paraptosis-like cell death, cell cycle arrest, and the modulation of key signaling pathways.[3][4][5]
Data Presentation: Cytotoxic Activity of Ophiobolins
The following table summarizes the reported cytotoxic activities of this compound and its analogue, Ophiobolin A, against various cancer cell lines. This data provides a baseline for designing experiments to evaluate the efficacy of this compound.
| Compound | Cell Line | Cell Type | IC50 / LD50 | Reference |
| This compound | P388 | Murine Leukemia | 9.3 µM | [1] |
| Ophiobolin A | A549 | Non-Small Cell Lung Cancer | ~1 µM (LD50) | [6] |
| Ophiobolin A | SKMEL28 | Melanoma | ~1 µM (LD50) | [6] |
| Ophiobolin A | Hs683 | Glioma | ~1 µM (LD50) | [6] |
| Ophiobolin A | U373 | Glioblastoma | ~1 µM (LD50) | [6] |
| Ophiobolin A | RD | Rhabdomyosarcoma | ~1 µM (LD50) | [6] |
| Ophiobolin A | OVCAR3 | Ovarian Cancer | ~1 µM (LD50) | [6] |
| Ophiobolin A | MDA-MB-231 | Breast Cancer | 0.4 - 4.3 µM | [7] |
| Ophiobolin A | T98G | Glioblastoma | Dose-dependent reduction in viability | [3] |
| Ophiobolin A | U373MG | Glioblastoma | Dose-dependent reduction in viability | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the cellular effects of this compound.
Cell Culture and Maintenance
-
Cell Lines: Select appropriate cancer cell lines for study (e.g., glioblastoma, breast cancer, leukemia cell lines).
-
Culture Medium: Use the recommended culture medium for each cell line, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Subculture cells upon reaching 70-80% confluency to maintain exponential growth.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete culture medium to the desired final concentrations immediately before each experiment. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Selected cancer cell line
-
Complete culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assays
This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Selected cancer cell line
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
6-well plates
-
Selected cancer cell line
-
This compound working solutions
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against target proteins (e.g., caspases, PARP, cyclins, Cdks, proteins involved in ER stress or mitochondrial pathways)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualization of Potential Mechanisms
The following diagrams illustrate the potential signaling pathways and experimental workflows for studying the effects of this compound, based on the known mechanisms of Ophiobolin A.
Experimental workflow for studying this compound effects.
Potential signaling pathways affected by this compound.
Conclusion
These application notes provide a framework for the systematic investigation of the cellular effects of this compound. By employing the detailed protocols for cell viability, apoptosis, cell cycle, and protein expression analysis, researchers can elucidate the mechanisms of action of this natural product. The provided diagrams offer a visual representation of the experimental workflow and the potential signaling pathways that may be modulated by this compound, serving as a valuable resource for designing and interpreting experiments in the field of cancer research and drug development. It is important to note that while insights from Ophiobolin A are valuable, the specific effects of this compound should be empirically determined.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel agent ophiobolin O induces apoptosis and cell cycle arrest of MCF-7 cells through activation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity of Ophiobolin A, isolated from the endophytic fungus Bipolaris setariae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ophiobolin H Target Identification using Proteomic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolin H is a member of the ophiobolin family of sesterterpenoids, natural products produced by fungi that have demonstrated a range of biological activities, including potent anticancer effects.[1] Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed application notes and protocols for the identification of this compound targets using modern proteomic approaches, primarily focusing on chemical proteomics and thermal proteome profiling (TPP). Due to the limited availability of data specifically for this compound, this guide will heavily reference the methodologies and findings for the closely related and well-studied analog, Ophiobolin A (OPA), which shares a core structural scaffold and is expected to have a similar mechanism of action.[2]
Key Proteomic Approaches for Target Identification
Two powerful and complementary proteomic techniques are particularly well-suited for identifying the cellular targets of natural products like this compound:
-
Chemical Proteomics: This approach utilizes a chemically modified version of the natural product, typically incorporating a "clickable" alkyne or azide group, to "fish" for interacting proteins in a cellular lysate or in living cells.[3] This method is particularly effective for identifying covalent and high-affinity non-covalent interactions.
-
Thermal Proteome Profiling (TPP): TPP is a label-free method that measures changes in the thermal stability of thousands of proteins in response to ligand binding.[4][5] The binding of a small molecule like this compound can stabilize or destabilize its protein targets, leading to a shift in their melting temperatures, which can be detected by quantitative mass spectrometry.
I. Chemical Proteomics Approach
This approach involves the synthesis of an this compound alkyne probe to enable the enrichment and identification of its binding partners.
Diagram: Chemical Proteomics Workflow
Caption: Workflow for this compound target identification using chemical proteomics.
Experimental Protocols
1. Synthesis of this compound-Alkyne Probe
2. Cell Culture and Treatment
-
Culture human cancer cell lines (e.g., NCI-H1703, a lung cancer cell line sensitive to Ophiobolin A) in appropriate media and conditions.[2]
-
Treat cells with the this compound-alkyne probe at a concentration determined by dose-response studies (e.g., 1-10 µM) for a specified duration (e.g., 4 hours).
-
Include a vehicle control (e.g., DMSO) and a competition control where cells are pre-treated with an excess of unlabeled this compound before adding the alkyne probe.
3. Cell Lysis and Click Chemistry
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Perform a click chemistry reaction to attach a biotin-azide tag to the alkyne-probe-labeled proteins. The reaction mixture typically includes the cell lysate, biotin-azide, copper(II) sulfate, and a reducing agent like sodium ascorbate.
-
Incubate the reaction for 1-2 hours at room temperature.
4. Enrichment of Biotinylated Proteins
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
5. On-Bead Digestion and Mass Spectrometry
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins on-bead with trypsin overnight at 37°C.
-
Collect the supernatant containing the tryptic peptides for LC-MS/MS analysis.
6. Data Analysis
-
Identify and quantify the peptides using a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).
-
Proteins that are significantly enriched in the probe-treated sample compared to the vehicle and competition controls are considered potential targets.
Quantitative Data: Identified Targets of Ophiobolin A
The following table summarizes the proteome-wide cysteine and lysine reactivity of Ophiobolin A in NCI-H1703 lung cancer cells, as determined by a covalent chemoproteomic platform.[2] This data can serve as a strong starting point for investigating the targets of this compound.
| Protein | Site of Covalent Modification | Function | Fold Enrichment (OPA/DMSO) |
| Cysteine Targets | |||
| HIGD2A | Cys53 | Mitochondrial respiratory chain complex IV assembly | > 2 |
| NDUFS1 | Cys407 | Core subunit of the mitochondrial membrane respiratory chain NADH dehydrogenase (Complex I) | > 2 |
| Lysine Targets | |||
| COX5A | Lys72 | Subunit of cytochrome c oxidase (Complex IV) | > 2 |
| ATP5F1A | Lys473 | Subunit of mitochondrial ATP synthase (Complex V) | > 2 |
Note: This is a representative subset of the identified targets. The fold enrichment values are approximate based on the published data.
II. Thermal Proteome Profiling (TPP)
TPP is a powerful label-free approach to identify direct and indirect targets of a compound by measuring changes in protein thermal stability.
Diagram: Thermal Proteome Profiling Workflow
Caption: Workflow for this compound target identification using TPP.
Experimental Protocols
1. Cell Culture and Treatment
-
Culture cells of interest to a high confluency.
-
Treat one batch of cells with this compound at a desired concentration (e.g., 10 µM) and another batch with the vehicle (DMSO) for 1-2 hours.
2. Thermal Treatment and Lysis
-
Aliquot the cell suspensions from both treatment groups into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
3. Protein Quantification and Digestion
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration in each sample.
-
Reduce, alkylate, and digest the proteins with trypsin.
4. TMT Labeling and Mass Spectrometry
-
Label the peptides from each temperature point with a different tandem mass tag (TMT) isobaric label.
-
Pool the labeled samples and analyze by LC-MS/MS.
5. Data Analysis
-
Process the raw mass spectrometry data to identify and quantify the TMT reporter ions for each protein at each temperature.
-
Normalize the protein abundances and plot the relative soluble protein abundance as a function of temperature to generate melting curves for each protein.
-
Compare the melting curves of proteins from the this compound-treated and vehicle-treated samples.
-
Proteins with a significant shift in their melting temperature (Tm) upon this compound treatment are considered potential targets.
III. Signaling Pathway Analysis
The identified protein targets can be mapped to known signaling pathways to understand the broader biological impact of this compound. For instance, the identified targets of Ophiobolin A are primarily involved in mitochondrial function.
Diagram: Ophiobolin A-Modulated Mitochondrial Signaling
References
- 1. Synthesis of an Alkynyl Methylglyoxal Probe to Investigate Nonenzymatic Histone Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Ophiobolin H as a Tool Compound in Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolin H is a sesterterpenoid natural product belonging to the ophiobolin family, a class of metabolites produced by various fungi, including species from Aspergillus and Cochliobolus.[1] While the most studied member of this family is Ophiobolin A, known for its potent anticancer and phytotoxic properties, this compound presents a unique structural profile that warrants investigation as a distinct tool compound in cell biology.[2] Structurally, this compound is noted for having a trans fusion between its A and B rings, a feature that distinguishes it from many other fungal ophiobolins.[2]
These application notes provide an overview of the known activities of this compound, contextualized within the broader, well-documented mechanisms of the ophiobolin class. The protocols outlined below are designed to facilitate the use of this compound in cell-based assays to explore its cytotoxic effects and potential mechanisms of action. Given the limited specific research on this compound, many of the proposed applications and mechanistic studies are based on the activities of its close analogue, Ophiobolin A.
Physicochemical Properties and Handling
| Property | Description | Source / Notes |
| Chemical Class | Sesterterpenoid | [1] |
| Molecular Formula | C₂₅H₃₈O₃ | [2] |
| Source | Aspergillus ustus, Cochliobolus heterostrophus | [1] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol. | Based on solubility of Ophiobolin A.[3][4] |
| Storage | Store solid compound at -20°C. Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Solutions are typically stable for up to one month at -20°C.[3][4] |
Biological Activity and Potential Mechanisms of Action
This compound has demonstrated cytotoxic activity against murine leukemia cells.[5] While its precise molecular targets are not fully elucidated, the broader ophiobolin family, particularly Ophiobolin A, exerts its biological effects through multiple mechanisms. These established mechanisms provide a strong foundation for investigating the activity of this compound.
Known Mechanisms of the Ophiobolin Class:
-
Calmodulin Inhibition: Ophiobolin A is a potent, irreversible antagonist of calmodulin (CaM).[3][6] It forms a covalent adduct with lysine residues on CaM, inhibiting its function as a key calcium sensor and regulator of numerous cellular processes.[7]
-
Covalent Modification of Phosphatidylethanolamine (PE): A primary mechanism of cytotoxicity for Ophiobolin A in human cancer cells is its reaction with the primary amine of PE, a major component of cell membranes.[8][9] This interaction forms a pyrrole-adduct that destabilizes the lipid bilayer, leading to cell death.[8]
-
Mitochondrial Targeting: Recent studies have shown that Ophiobolin A can covalently target subunits of Complex IV (cytochrome C oxidase) in the mitochondrial electron transport chain.[10][11] This leads to an initial spike in mitochondrial respiration, followed by increased oxidative stress, membrane potential collapse, and ultimately, metabolic failure and cell death.[11]
-
Modulation of Signaling Pathways: Ophiobolins have been shown to inhibit key cancer-related signaling pathways, including PI3K/mTOR and Ras/Raf/ERK, by reducing the phosphorylation levels of key proteins like AKT, ERK, and S6.[1]
Quantitative Data Summary
The following table summarizes the known cytotoxic potency of this compound and related analogues.
Table 1: Cytotoxicity of Ophiobolin Compounds Against P388 Murine Leukemia Cells
| Compound | IC₅₀ (µM) | Reference |
| This compound | 9.3 | [5] |
| Ophiobolin G | 4.7 | [5] |
| Ophiobolin K | 24.6 | [5] |
| 6-epi-Ophiobolin K | 105.7 | [5] |
| 6-epi-Ophiobolin O | 24.9 | [5] |
Table 2: Inhibitory Concentrations of Ophiobolin A (for reference)
| Target / Cell Line | IC₅₀ / EC₅₀ Value | Reference |
| Calmodulin (CaM) | 0.87 - 3.7 µM | [3] |
| CaM-activated cyclic nucleotide phosphodiesterase | ~9 µM | [4][12] |
| NCI-H1703 Lung Cancer Cells | 0.54 µM (EC₅₀) | [10] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of solutions for use in cell culture experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS) or cell culture medium, sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare Stock Solution (e.g., 10 mM):
-
On a calibrated analytical balance, weigh out a precise amount of this compound (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). Note: The molecular weight of this compound (C₂₅H₃₈O₃) is approximately 386.57 g/mol .
-
Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Vortex thoroughly until the compound is completely dissolved. To enhance solubility, the tube may be gently warmed to 37°C or sonicated briefly.[4]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[4]
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution into sterile cell culture medium or PBS to achieve the desired final concentrations for treating cells.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Protocol 2: Cell Viability Assay to Determine IC₅₀
This protocol provides a general method for assessing the cytotoxic effect of this compound using an MTT or crystal violet assay.
Materials:
-
Cancer cell line of interest (e.g., P388, A549, etc.)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Crystal Violet staining solution
-
Solubilization buffer (for MTT) or 10% acetic acid (for crystal violet)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 100 µM to 0.1 µM).
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest dose) and an "untreated control" (medium only).
-
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
Viability Assessment (MTT Example):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value, which is the concentration that reduces cell viability by 50%.[13]
-
Protocol 3: Analysis of Mitochondrial Membrane Potential (ΔΨm)
This protocol, adapted from methods used for Ophiobolin A, uses the fluorescent dye TMRM to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health.[14]
Materials:
-
Cells cultured on glass-bottom dishes or 24-well plates
-
This compound working solutions
-
TMRM (Tetramethylrhodamine, Methyl Ester)
-
MitoTracker™ Green FM (optional, for mitochondrial mass normalization)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Live-cell imaging buffer (e.g., HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and allow them to adhere. Treat cells with this compound at desired concentrations (e.g., 1x and 10x the IC₅₀) for a short duration (e.g., 1-4 hours). Include vehicle control and a positive control (FCCP, added 10 min before imaging).
-
Fluorescent Staining:
-
During the final 30 minutes of treatment, add TMRM (e.g., 50 nM final concentration) and, if used, MitoTracker Green (e.g., 500 nM) directly to the culture medium.[14]
-
Incubate at 37°C, protected from light.
-
-
Imaging or Flow Cytometry:
-
Wash the cells gently with pre-warmed imaging buffer.
-
For microscopy: Immediately image the cells using appropriate filters for TMRM (red fluorescence). Quantify the mean fluorescence intensity of TMRM in the mitochondrial regions of multiple cells per condition.
-
For flow cytometry: Harvest the cells, resuspend in buffer, and analyze the TMRM fluorescence intensity on a flow cytometer.
-
-
Data Analysis: A decrease in TMRM fluorescence intensity in this compound-treated cells compared to the vehicle control indicates mitochondrial membrane depolarization, suggesting mitochondrial dysfunction.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ophiobolin A | Calmodulin (CaM) antagonist | Hello Bio [hellobio.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Covalent Calmodulin Inhibitor as a Tool to Study Cellular Mechanisms of K-Ras-Driven Stemness [frontiersin.org]
- 8. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 10. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ophiobolin A Covalently Targets Mitochondrial Complex IV Leading to Metabolic Collapse in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. invivochem.net [invivochem.net]
- 13. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ophiobolin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolins are a class of sesterterpenoid natural products produced by various fungi. Ophiobolin A, the most studied compound in this family, has demonstrated potent anti-proliferative and cytotoxic effects against a range of cancer cell lines.[1][2] The mechanism of cell death induced by Ophiobolin A is complex and can vary depending on the cell type, including apoptosis, paraptosis, and necrosis.[3][4] This document provides detailed protocols for the key assays used to specifically assess the apoptotic effects of ophiobolins.
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic effects of Ophiobolin A in various cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of Ophiobolin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50/LD50 (µM) | Exposure Time | Reference |
| T98G | Glioblastoma | ~2 | 24 h | [5] |
| U373MG | Glioblastoma | ~2.5 | 24 h | [5] |
| U343 | Glioblastoma | ~3 | 24 h | [5] |
| U251N | Glioblastoma | ~2.5 | 24 h | [5] |
| U251MG | Glioblastoma | ~3 | 24 h | [5] |
| A172 | Glioblastoma | ~1.5 | 24 h | [5] |
| RD | Rhabdomyosarcoma | Not specified | 24 h | [4] |
| RH30 | Rhabdomyosarcoma | Not specified | 24 h | [4] |
| MDA-MB-231 | Breast Cancer | Not specified | 24 h | [4] |
| A375 | Melanoma | Not specified | Not specified | [6] |
| CHL-1 | Melanoma | Not specified | Not specified | [6] |
Table 2: Apoptotic Effects of Ophiobolin A
| Cell Line | Assay | Key Findings | Concentration | Time | Reference |
| RD, RH30, MDA-MB-231 | Annexin V/PI Staining | Significant increase in early apoptotic cells (Annexin V+/PI−) | 10 µM | 24 h | [4] |
| RD, RH30 | Western Blot | Marked increase in cleaved PARP | 1 µM | 24 h | [3] |
| A375, CHL-1 | Western Blot | Activation of mitochondrial pathway of apoptosis | Not specified | Not specified | [6] |
| Mouse Leukaemia | Not specified | Apoptotic mechanism of cell death | Not specified | Not specified | [3] |
Experimental Protocols
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Workflow:
Caption: Workflow for Annexin V-FITC and PI apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS), cold
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and culture until they reach the desired confluency.
-
Treat cells with various concentrations of this compound for the desired time periods. Include a vehicle-treated control group.
-
Harvest the cells by trypsinization. Collect the culture medium containing any floating cells to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as cleaved PARP and caspases.
Principle: Apoptosis is executed by a family of proteases called caspases. Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7). A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), which is cleaved from its full-length form (116 kDa) into an 89 kDa fragment. The presence of cleaved PARP is a hallmark of apoptosis.
Workflow:
Caption: Western blot workflow for apoptosis protein detection.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize protein levels.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol is used to measure changes in the mitochondrial membrane potential, an early event in the intrinsic pathway of apoptosis.
Principle: In healthy cells, the mitochondrial membrane potential (ΔΨm) is high. During apoptosis, the ΔΨm collapses. This change can be detected using cationic fluorescent dyes such as JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Workflow:
Caption: Workflow for mitochondrial membrane potential assay using JC-1.
Materials:
-
JC-1 dye
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described previously.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in pre-warmed culture medium.
-
Add JC-1 dye to the cell suspension at a final concentration of 2 µM.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Centrifuge the cells, remove the supernatant, and wash with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells by flow cytometry, detecting green fluorescence (FITC channel) and red fluorescence (PE channel).
Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization and apoptosis.
Signaling Pathway of Ophiobolin-Induced Apoptosis
Ophiobolin A has been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[6] This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases.
Caption: Proposed intrinsic pathway of Ophiobolin-induced apoptosis.
These protocols and data provide a framework for investigating the apoptotic effects of this compound and other analogues. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ophiobolin A Induces Autophagy and Activates the Mitochondrial Pathway of Apoptosis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Ophiobolin H solubility for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Ophiobolin H in in vitro assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesterterpenoid natural product isolated from fungi of the Aspergillus genus.[1] While research on this compound is ongoing, the closely related and well-studied Ophiobolin A is known to exert its cytotoxic effects through multiple mechanisms. These include the covalent modification of the membrane lipid phosphatidylethanolamine (PE), which leads to destabilization of the lipid bilayer, and the targeting of mitochondrial complex IV, resulting in a collapse of mitochondrial metabolism.[2][3][4] Ophiobolins can also act as inhibitors of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.[5]
Q2: In which solvents is this compound soluble?
This compound is a hydrophobic compound. Based on available data, it is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, and Dichloromethane.[1][6] It is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as 100% DMSO or absolute ethanol. For detailed steps, please refer to the Experimental Protocols section.
Q4: How should I store my this compound stock solution?
For long-term storage, aliquots of the stock solution should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[7] Aliquoting is crucial to prevent degradation from repeated freeze-thaw cycles.[7] Ensure vials are tightly sealed to prevent solvent evaporation.
Q5: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
The tolerance of cell lines to organic solvents can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, and for many cell lines, below 0.1%, to avoid cytotoxicity.[8] Similarly, the final concentration of ethanol should generally be kept below 0.5%. It is always best practice to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of stock solution into aqueous cell culture medium. | 1. Low aqueous solubility: The compound is precipitating out of solution when the concentration of the organic solvent is significantly lowered.[9] 2. High final concentration: The desired final concentration of this compound in the medium exceeds its solubility limit in that specific aqueous environment. 3. Temperature shock: Adding a cold stock solution directly to warm medium can sometimes cause less soluble compounds to precipitate. | 1. Increase the solvent concentration in the final dilution: While keeping cell toxicity in mind, a slightly higher final solvent concentration (e.g., 0.2% vs 0.1% DMSO) might be necessary. 2. Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution, first into a smaller volume of medium and then adding that to the final culture volume. 3. Pre-warm the stock solution: Briefly warm the stock solution to room temperature or 37°C before adding it to the pre-warmed cell culture medium.[10] 4. Vortex during dilution: Add the stock solution to the medium dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion. |
| Inconsistent or no biological activity observed. | 1. Compound degradation: The stock solution may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles).[7] 2. Precipitation: The compound may have precipitated in the culture well, reducing the effective concentration available to the cells. Check the bottom of the wells under a microscope for crystals. 3. Incorrect dosage: Calculation error may have resulted in a final concentration that is too low to elicit a response. | 1. Use a fresh aliquot or prepare a new stock solution. Ensure proper storage conditions are maintained. 2. Address precipitation issues using the solutions above. Consider performing a solubility test to determine the maximum soluble concentration in your specific medium. 3. Double-check all calculations for stock concentration and dilutions. |
| Vehicle control (e.g., DMSO) shows significant cytotoxicity. | 1. Solvent concentration is too high: The final concentration of the organic solvent in the culture medium is toxic to the cells.[11] 2. Solvent degradation: Old DMSO can degrade into toxic byproducts. | 1. Reduce the final solvent concentration. This may require preparing a more concentrated stock solution if the compound's solubility allows. 2. Use a fresh, high-quality (cell culture grade) solvent. |
| Turbidity or pH change in the culture medium after adding the compound. | 1. Bacterial or fungal contamination: This is a common cause of turbidity and pH changes in cell culture.[10] 2. Chemical reaction: The compound may be reacting with a component in the medium, although this is less common. 3. Precipitation: Fine, dispersed precipitate can cause a cloudy appearance. | 1. Discard the culture and medium. Thoroughly decontaminate the incubator and biosafety cabinet. Use fresh, sterile medium and a new stock solution for the next experiment. 2. Check for precipitate under a microscope. If present, follow the troubleshooting steps for precipitation. |
Quantitative Data
While specific quantitative solubility data for this compound is limited, the following table summarizes its known qualitative solubility. For reference, quantitative data for the related compound Ophiobolin A is included.
| Compound | Solvent | Solubility |
| This compound | Dichloromethane | Soluble[1][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][6] | |
| Ethanol | Soluble[1][6] | |
| Methanol | Soluble[1][6] | |
| Ophiobolin A | Dimethyl Sulfoxide (DMSO) | Up to 10 mg/mL[12] |
| Dimethylformamide (DMF) | Soluble[5] | |
| Ethanol | Soluble[5][7] | |
| Methanol | Soluble[5][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Formula Weight: 386.6 g/mol )[1]
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 3.866 mg of this compound per 1 mL of DMSO.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 386.6 g/mol * 1000 mg/g = 3.866 mg/mL
-
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is difficult, you can gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes.[7]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM this compound stock from the freezer and thaw it at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation and solvent shock, first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM in a culture well, you might dilute the 10 mM stock 1:100 in complete medium to make a 100 µM intermediate solution.
-
Example: Add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium.
-
-
Final Dilution: Add the required volume of the intermediate solution to your culture wells to achieve the final desired concentration.
-
Example: Add 10 µL of the 100 µM intermediate solution to a well containing 90 µL of cells in medium for a final volume of 100 µL and a final concentration of 10 µM.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (used to prepare the stock and intermediate dilutions) to control wells. The final concentration of the solvent must be identical across all treated and control wells.
-
Mix Gently: After adding the compound or vehicle, gently rock or swirl the plate to ensure even distribution in the wells.
-
Incubate: Return the plate to the incubator for the desired treatment period.
Visualizations
Caption: Simplified signaling pathways of Ophiobolin A, a proxy for this compound.
Caption: Workflow for preparing this compound for in vitro assays.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 4. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound CAS#: 90108-64-8 [m.chemicalbook.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OPHIOBOLIN A | 4611-05-6 [m.chemicalbook.com]
Ophiobolin H stability in different solvent conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ophiobolin H in various solvent conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. For laboratory use, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Dichloromethane
Q2: How should solid this compound be stored?
A2: Solid this compound is stable for at least four years when stored at -20°C. It is advisable to store it in a tightly sealed container, protected from light and moisture.
Q3: How stable is this compound in solution?
A3: Currently, there is no publicly available quantitative data on the long-term stability of this compound in various solvents at different temperatures. As a general guideline for sesterterpenoids, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, it is best to store aliquots in an inert atmosphere at -20°C or -80°C to minimize degradation. Factors such as temperature, light exposure, pH, and the presence of oxidizing agents can affect the stability of this compound in solution.[1][2]
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: Specific incompatibility data for this compound is limited. However, compounds with reactive functional groups may be susceptible to degradation in the presence of strong acids, bases, or oxidizing agents. It is recommended to perform small-scale compatibility tests before conducting large-scale experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a previously prepared stock, perform a quality control check (e.g., by HPLC/LC-MS) to assess its integrity. |
| Improper storage of the solution. | Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in aluminum foil. | |
| Precipitate formation in the stock solution upon storage | Poor solubility or compound degradation. | Ensure the solvent is of high purity and the concentration is not above the solubility limit. If precipitation occurs after storage, it may indicate degradation. It is recommended to discard the solution and prepare a fresh one. |
| Loss of biological activity | Degradation of this compound. | Follow the recommended handling and storage procedures. Minimize exposure of the compound to ambient temperature and light. |
Experimental Protocol: Stability Assessment of this compound in Different Solvents
This protocol outlines a method to assess the stability of this compound in various solvent conditions using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3][4][5][6][7]
1. Objective:
To determine the stability of this compound in selected organic solvents under different storage conditions (temperature and time).
2. Materials:
-
This compound (solid)
-
HPLC-grade solvents: DMSO, Ethanol, Methanol, Dichloromethane
-
HPLC vials (amber)
-
Precision balance
-
Volumetric flasks
-
Pipettes
-
HPLC-MS system equipped with a C18 column
3. Experimental Workflow:
Caption: Experimental workflow for this compound stability assessment.
4. Procedure:
-
Stock Solution Preparation:
-
Accurately weigh this compound powder.
-
Prepare a 10 mg/mL stock solution in each of the test solvents (DMSO, Ethanol, Methanol, Dichloromethane).
-
-
Sample Preparation and Storage:
-
Aliquot the stock solutions into amber HPLC vials.
-
Store the vials under the following conditions:
-
-20°C
-
4°C
-
Room Temperature (25°C)
-
-
-
Time-Point Analysis:
-
Analyze the samples at the following time points: 0, 24, 48, 72 hours, and 1 week.
-
At each time point, dilute an aliquot of the stored solution to a suitable concentration for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the diluted samples into the HPLC-MS system.
-
Use a suitable gradient elution method to separate this compound from any potential degradation products.
-
Monitor the concentration of this compound using its specific mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage remaining against time for each solvent and temperature condition.
-
5. Hypothetical Data Presentation:
The following tables are examples of how the stability data for this compound could be presented. Note: This is hypothetical data for illustrative purposes only.
Table 1: Stability of this compound at -20°C (% Remaining)
| Solvent | 24 hours | 48 hours | 72 hours | 1 week |
| DMSO | 99.8% | 99.5% | 99.2% | 98.5% |
| Ethanol | 99.7% | 99.4% | 99.0% | 98.2% |
| Methanol | 99.6% | 99.2% | 98.8% | 97.9% |
| Dichloromethane | 99.5% | 99.0% | 98.5% | 97.5% |
Table 2: Stability of this compound at 4°C (% Remaining)
| Solvent | 24 hours | 48 hours | 72 hours | 1 week |
| DMSO | 98.5% | 97.2% | 96.0% | 92.8% |
| Ethanol | 98.2% | 96.8% | 95.5% | 91.5% |
| Methanol | 97.8% | 96.0% | 94.2% | 89.9% |
| Dichloromethane | 97.0% | 94.5% | 92.0% | 87.3% |
Table 3: Stability of this compound at Room Temperature (25°C) (% Remaining)
| Solvent | 24 hours | 48 hours | 72 hours | 1 week |
| DMSO | 95.3% | 90.1% | 85.2% | 75.6% |
| Ethanol | 94.8% | 89.0% | 83.5% | 72.8% |
| Methanol | 93.5% | 87.2% | 81.0% | 68.9% |
| Dichloromethane | 92.1% | 84.3% | 78.2% | 65.1% |
Postulated Signaling Pathway of this compound
While the specific signaling pathways of this compound are not fully elucidated, the mechanisms of the closely related Ophiobolin A have been studied. Ophiobolin A is known to exert its cytotoxic effects through at least two primary mechanisms: inhibition of calmodulin and covalent modification of phosphatidylethanolamine (PE).[8] The following diagram illustrates a postulated signaling pathway for this compound based on these known actions of Ophiobolin A.
Caption: Postulated signaling pathway of this compound.
References
- 1. proteopedia.org [proteopedia.org]
- 2. Formation and function of phosphatidylserine and phosphatidylethanolamine in mammalian cells. | Sigma-Aldrich [sigmaaldrich.cn]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpionline.org [jpionline.org]
- 7. scielo.br [scielo.br]
- 8. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
Technical Support Center: Optimizing Ophiobolin H Cytotoxicity Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cytotoxicity experiments using Ophiobolin H.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a sesterterpenoid natural product isolated from fungi of the Aspergillus genus.[1][2] Like other members of the ophiobolin family, it exhibits a range of biological activities, including cytotoxic effects against cancer cells.[1][2] While research on this compound is less extensive than on its analogue, Ophiobolin A, the family is known to induce cell death through various mechanisms. These can include the induction of endoplasmic reticulum (ER) stress, disruption of thiol proteostasis (the balance of sulfur-containing compounds), activation of the mitochondrial pathway of apoptosis, and destabilization of cell membranes through covalent modification of phosphatidylethanolamine (PE).[3][4][5][6]
Q2: What is a typical effective concentration range for this compound in cytotoxicity assays?
The effective concentration of this compound can vary significantly depending on the cell line. A reported IC₅₀ value for this compound against P388 murine leukemia cells is 105.7 µM.[2] Due to the limited specific data for this compound, researchers often reference the more extensively studied analogue, Ophiobolin A. For instance, Ophiobolin A has shown potent anti-proliferative activity at sub-micromolar concentrations in some cancer cell lines and has been effective in glioma cells at concentrations around 2 µM.[3][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store this compound?
This compound is soluble in solvents such as Dichloromethane, DMSO, Ethanol, and Methanol.[2] For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO. Store the stock solution at -20°C for long-term stability, which can be for at least 4 years.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: What type of cell death is typically induced by ophiobolins?
Ophiobolins can induce different types of cell death depending on the cell type and experimental conditions. Studies on Ophiobolin A have shown it can induce:
-
Apoptosis: Characterized by features like chromatin condensation and DNA laddering, often through the mitochondrial pathway.[6][7]
-
Paraptosis-like cell death: A non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization originating from the swelling and fusion of the endoplasmic reticulum (ER) and/or mitochondria.[5][8] It is recommended to use specific assays (e.g., Annexin V staining for apoptosis, electron microscopy for vacuolization) to characterize the mode of cell death in your experimental system.
Troubleshooting Guide
Issue 1: I am not observing any significant cytotoxicity.
-
Q: Did you perform a wide-range dose-response curve?
-
A: The sensitivity of cell lines to this compound can vary greatly. We recommend testing a broad range of concentrations (e.g., from nanomolar to high micromolar) to establish an effective dose. For P388 murine leukemia cells, the IC₅₀ is reported to be as high as 105.7 µM.[2]
-
-
Q: Is your this compound stock solution viable?
-
Q: Is the incubation time sufficient?
-
A: Cytotoxic effects are time-dependent. An initial experiment should assess viability at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
-
Issue 2: My results are inconsistent between experiments.
-
Q: Are you controlling for cell density?
-
A: The number of cells seeded per well is critical. Ensure you are seeding a consistent number of cells and that they are in the logarithmic growth phase. High cell confluence can sometimes reduce the apparent cytotoxicity of a compound.
-
-
Q: Is the final DMSO concentration consistent across all wells?
-
A: Even small variations in DMSO concentration can affect cell viability. Prepare a series of dilutions of your this compound stock so that the same volume of DMSO-containing solution is added to each well, and include a vehicle control (medium with the same final DMSO concentration but no compound).
-
-
Q: Are you observing edge effects on your microplate?
-
A: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect results. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.
-
Issue 3: I am seeing morphological changes, but my viability assay (e.g., MTT) shows high viability.
-
Q: Is your viability assay measuring the right endpoint?
-
A: Assays like MTT measure metabolic activity, which may not always correlate directly with cell death, especially in the early stages or with non-apoptotic cell death mechanisms like paraptosis.[9] Consider complementing your metabolic assay with a method that measures membrane integrity (e.g., Trypan Blue exclusion or a LDH release assay) or a direct cell counting method.
-
-
Q: Could the cells be undergoing cytostasis (inhibition of proliferation) instead of cytotoxicity?
-
A: Ophiobolins can inhibit cell proliferation without immediately causing cell death.[10] An assay that measures cell number over time (e.g., using a live-cell imaging system or crystal violet staining) can differentiate between cytostatic and cytotoxic effects.
-
Data on Effective Concentrations
The following table summarizes reported effective concentrations for this compound and its well-studied analogue, Ophiobolin A, across various cell lines. This data should be used as a starting point for designing your own dose-response experiments.
| Compound | Cell Line | Assay Type | Effective Concentration | Reference |
| This compound | P388 (murine leukemia) | Cytotoxicity | IC₅₀: 105.7 µM | [2] |
| Ophiobolin A | NCI-H1703 (lung cancer) | Cell Proliferation | EC₅₀: 0.54 µM | [3] |
| Ophiobolin A | Various Glioma Cell Lines | Cell Viability | ~2 µM (effective dose) | [5] |
| Ophiobolin A | TBY-2 (plant cells) | Cell Viability | ≥10 µM (lethal) | [11] |
| Ophiobolin A | Human Glioblastoma (U373-MG) | Paraptosis Induction | 1 µM | [8] |
| Ophiobolin A | Human Melanoma (A375, CHL-1) | Cell Viability | Potent reduction | [6] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a standard method for determining cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[9]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in a healthy, logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest dose of this compound) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of this compound or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Use a reference wavelength of 630-690 nm if desired to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Proposed cytotoxic mechanisms of Ophiobolins.
Caption: General workflow for a cytotoxicity experiment.
Caption: Troubleshooting logic for cytotoxicity assays.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ophiobolin A Induces Autophagy and Activates the Mitochondrial Pathway of Apoptosis in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ophiobolin A Induces Autophagy and Activates the Mitochondrial Pathway of Apoptosis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Ophiobolin H Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the total synthesis of Ophiobolin H and related analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound and other members of the ophiobolin family presents significant synthetic hurdles. The main challenges include:
-
Construction of the 5/8/5-fused ring system: This sterically congested tricyclic core is difficult to assemble efficiently.[1]
-
Stereocontrol: The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a major undertaking. Key stereochemical hurdles often need to be surmounted.[2]
-
Long synthetic sequences: Early total syntheses of ophiobolins were characterized by very long step-counts, which limits their practicality for producing analogues for structure-activity relationship studies.[1]
-
Formation of the eight-membered ring: Ring-closing metathesis (RCM) to form the central cyclooctene ring can be challenging.[3][4]
-
Low yields: Certain key transformations can suffer from low yields, impacting the overall efficiency of the synthesis.
Q2: What are the main strategies employed for the construction of the 5/8/5-fused ring system?
Several innovative strategies have been developed to tackle the challenging 5/8/5-fused ring system of ophiobolins. These include:
-
Radical cascade cyclizations: This approach has proven effective in rapidly assembling the tricyclic core.[1][2][5] For instance, a programmed radical cascade has been used to forge the 5/8/5-fused ring system in a nine-step total synthesis of (-)-6-epi-ophiobolin N.[1]
-
Ring-closing metathesis (RCM): RCM has been utilized to form the central eight-membered ring.[3][4]
-
Acid-mediated cyclization: An acid-mediated cyclization has been a key step in some synthetic routes to form the core structure.[4]
-
Photocycloaddition: A stereoselective photoinduced cycloisomerization has been explored as a strategy to access the 5-8-5 carbocyclic core.[6]
Q3: How can the stereochemistry at C6 be controlled?
Controlling the stereochemistry at the C6 position is a critical aspect of ophiobolin synthesis. One successful approach involves a Michael addition of a cuprate to a cyclopentenone, followed by a facially-selective protonation to establish the desired stereocenter.[3]
Troubleshooting Guides
Problem 1: Low yield in the radical cascade cyclization to form the 5/8/5-fused ring system.
Possible Causes & Solutions:
-
Suboptimal Initiator/Reaction Conditions: The choice of radical initiator and reaction conditions is crucial. Triethylborane/air-mediated initiation has been found to be critical, as higher temperatures required for AIBN-mediated processes can lead to lower diastereoselectivity.[1]
-
Incorrect Termination Pathway: Radical polycyclization cascades can have multiple termination modes. Non-reductive pathways can compete with the desired reductive cyclization.[2] Careful optimization of the reductive conditions is necessary. The use of polarity reversal conditions with tris(trimethylsilyl)silane and a thiol additive can favor the desired reductive cyclization product.[1]
-
Poor Diastereoselectivity: The stereochemical outcome of the radical cyclization can be influenced by catalysts. A small-molecule thiol catalyst can be used to override the inherent diastereoselectivity of the reductive radical cascade.[1]
Problem 2: Difficulty with the Ring-Closing Metathesis (RCM) to form the eight-membered ring.
Possible Causes & Solutions:
-
Catalyst Inactivity: The choice of RCM catalyst is critical. For challenging eight-membered ring closures, second-generation Grubbs or Hoveyda-Grubbs catalysts may be required, sometimes at elevated temperatures.[4]
-
Substrate Conformation: The precursor diene may adopt a conformation that is unfavorable for RCM. Careful design of the RCM precursor is essential to facilitate the desired cyclization.
-
Olefin Isomerization: Undesired olefin isomerization can occur under the reaction conditions, leading to byproducts.[3] Screening different catalysts and reaction conditions (temperature, solvent, additives) can help to minimize this side reaction.
Problem 3: Low diastereoselectivity in the conjugate addition to form the C1-C4 bond.
Possible Causes & Solutions:
-
Low Reactivity of the Cuprate: Neopentyl cuprate reagents can exhibit low reactivity. Using a more reactive higher-order organocuprate can overcome this issue.[3]
-
Side Reactions of the Cuprate: The cuprate may be prone to undesired side reactions, such as 5-exo-trig cyclization.[3] Careful control of the reaction temperature and the nature of the cuprate can help to mitigate these side reactions.
-
Facial Selectivity of Protonation: The stereochemistry at C6 is set by a facially-selective protonation following the conjugate addition. The choice of proton source and reaction conditions can influence this selectivity.
Quantitative Data Summary
| Reaction Step | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Reductive Radical Cyclization | 1. TTMSS, (3,5-CF3)2PhSH, Et3B, O2, PhH, 0 °C to rt | Tricyclic core | 74 | - | [1] |
| Thiol-Catalyzed Radical Cyclization | 18 -> 20 with various thiol catalysts | Tricyclic core with altered stereochemistry | Varies | up to 1:1.5 | [1] |
| Corey-Chaykovsky Epoxidation | Trimethylsulfoxonium iodide, NaH, DMSO | Epoxide | 62 | - | [2] |
| Swern Oxidation | (COCl)2, DMSO, Et3N, CH2Cl2, -78 °C | Aldehyde | 85 | - | [2] |
| Ring-Closing Metathesis | Second-generation Hoveyda catalyst, toluene, 80 °C | Cyclooctene | - | - | [4] |
Experimental Protocols
Protocol 1: Reductive Radical Cascade Cyclization
This protocol is adapted from the Maimone synthesis of (-)-6-epi-ophiobolin N.[1]
-
To a solution of the trichloroketone precursor in benzene at 0 °C is added tris(trimethylsilyl)silane (TTMSS) and 3,5-bis(trifluoromethyl)thiophenol.
-
Triethylborane (1.0 M in hexanes) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched and worked up to afford the crude product, which is then purified by column chromatography.
Protocol 2: Ring-Closing Metathesis for Eight-Membered Ring Formation
This protocol is based on the Nakada synthesis of (+)-Ophiobolin A.[4]
-
A solution of the diene precursor in degassed toluene is prepared.
-
The second-generation Hoveyda-Grubbs catalyst is added, and the reaction mixture is heated to 80 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield the cyclooctene product.
Visualizations
Caption: A generalized retrosynthetic analysis of this compound.
Caption: Troubleshooting workflow for the Ring-Closing Metathesis (RCM) step.
References
- 1. Enantioselective synthesis of an ophiobolin sesterterpene via a programmed radical cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (+)-6-epi-Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore-Directed Retrosynthesis Applied to Ophiobolin A: Simplified Bicyclic Derivatives Displaying Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nakada Synthesis of (+)-Ophiobolin A [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A Stereoselective Photoinduced Cycloisomerization Inspired by Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Ophiobolin H off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Ophiobolin H in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a member of the ophiobolin family of sesterterpenoids, exerts its biological effects primarily through covalent modification of cellular targets. Like its well-studied analog Ophiobolin A (OPA), it possesses reactive electrophilic sites, an aldehyde and a Michael acceptor, that can react with nucleophilic residues on proteins, such as cysteine and lysine, and other biomolecules.[1] One of the key mechanisms of cytotoxicity for ophiobolins is the covalent modification of phosphatidylethanolamine (PE) in the cell membrane, leading to the formation of cytotoxic adducts that destabilize the lipid bilayer.[2]
Q2: What are the known on-target and off-target effects of ophiobolins?
The distinction between on-target and off-target effects of ophiobolins can be complex and context-dependent.
-
Potential On-Targets (Anticancer Effects):
-
Phosphatidylethanolamine (PE): Covalent adduction to PE is a primary mechanism of cytotoxicity in some cancer cells.[2]
-
Mitochondrial Proteins: Ophiobolin A has been shown to covalently target mitochondrial complex IV proteins, such as COX5A and HIG2DA, leading to impaired mitochondrial metabolism and cancer cell death.[1]
-
Calmodulin: Inhibition of calmodulin has been reported, which can disrupt calcium signaling pathways.[1][2]
-
Induction of ER Stress: Ophiobolin A can induce endoplasmic reticulum (ER) stress, leading to paraptosis-like cell death in glioblastoma cells.[3]
-
-
Potential Off-Targets (Effects that may confound experimental results):
-
Broad Reactivity: Due to its reactive functional groups, this compound has the potential to react with a wide range of cellular nucleophiles, leading to non-specific cytotoxicity.
-
Disruption of Thiol Proteostasis: Ophiobolins can react with cysteinyl thiols, potentially disrupting the balance of protein folding and leading to the accumulation of misfolded proteins.[3][4]
-
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Here are some strategies:
-
Dose-Response Studies: Perform careful dose-response experiments to determine the minimal effective concentration that elicits the desired on-target effect while minimizing non-specific toxicity.
-
Use of Controls:
-
Inactive Analogs: If available, use structurally related but less reactive ophiobolin analogs as negative controls to distinguish specific from non-specific effects. For example, 6-epi-OPA and anhydro-6-epi-OPA have been shown to be less cytotoxic than OPA.[1]
-
Genetic Controls: Utilize cell lines with knockouts or knockdowns of suspected target proteins to validate the on-target mechanism.[1]
-
-
Time-Course Experiments: Observe the effects of this compound at different time points to differentiate early, potentially more specific events from later, secondary effects of cellular stress and toxicity.
-
Target Engagement Assays: Employ techniques to confirm that this compound is interacting with its intended target in your experimental system.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High level of non-specific cell death at expected effective concentrations. | Off-target cytotoxicity due to broad reactivity. | 1. Lower the concentration of this compound and perform a more detailed dose-response curve. 2. Reduce the treatment duration. 3. Ensure the purity of your this compound stock. |
| Inconsistent results between experimental replicates. | Cellular stress responses varying between cell populations. | 1. Standardize cell density and growth phase at the time of treatment. 2. Use a fresh dilution of this compound for each experiment. 3. Monitor and control for factors that can induce cellular stress, such as pH changes in the media. |
| Expected downstream signaling is not observed. | 1. The target is not expressed or is expressed at low levels in your cell line. 2. The signaling pathway is regulated differently in your cell model. | 1. Confirm the expression of the target protein by Western blot or qPCR. 2. Use a positive control known to activate the signaling pathway in your cell line. 3. Consider that this compound may act through a different mechanism in your specific cell type. |
| Cell death morphology is not consistent with the expected mechanism (e.g., observing apoptosis instead of paraptosis). | Cell-line specific responses to the compound. | 1. Characterize the cell death phenotype in your specific cell line using multiple assays (e.g., caspase activation for apoptosis, morphological analysis for paraptosis). 2. Be aware that the mode of cell death induced by ophiobolins can vary between different cancer cell origins.[5] |
Quantitative Data
Table 1: Cytotoxicity of Ophiobolin A (OPA) and its Analogs in NCI-H1703 Lung Cancer Cells
| Compound | EC50 (µM) |
| Ophiobolin A (OPA) | 0.54 |
| 6-epi-OPA | 3.7 |
| anhydro-6-epi-OPA | 4.0 |
Data from reference[1]
Table 2: In Vitro Cytotoxicity of 6-epi-Ophiobolin A against Various Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-8 | Colon Adenocarcinoma | 2.09 - 2.71 |
| Bel-7402 | Liver Cancer | 2.09 - 2.71 |
| BGC-823 | Gastric Cancer | 2.09 - 2.71 |
| A549 | Lung Adenocarcinoma | 4.5 |
| A2780 | Ovarian Adenocarcinoma | 2.09 - 2.71 |
Data from reference[6]
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or a luciferase-based assay that measures ATP content.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Protein Expression
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Putative molecular targets and downstream effects of this compound.
References
- 1. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Enhancing the yield of Ophiobolin H from fungal cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the yield of Ophiobolin H and related sesterterpenoids from fungal cultures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species are known to produce it?
Ophiobolins are a class of sesterterpenoids characterized by a unique 5-8-5 tricyclic ring system.[1] These secondary metabolites are produced by various fungal genera, most notably Aspergillus and Bipolaris.[1] this compound, specifically, has been isolated from species such as Aspergillus ustus and Aspergillus insuetus.[1]
Q2: What are the primary strategies for enhancing the production of fungal secondary metabolites like this compound?
Enhancing the yield of a target secondary metabolite typically involves manipulating culture conditions to trigger the expression of its biosynthetic gene cluster (BGC). Key strategies include:
-
One Strain-Many Compounds (OSMAC) Approach: Systematically altering cultivation parameters such as media composition, temperature, pH, and aeration.[2][3]
-
Genetic Engineering: Overexpressing pathway-specific regulatory genes or the entire biosynthetic gene cluster in a host organism.[4]
-
Epigenetic Modification: Using chemical agents, such as HDAC inhibitors, to activate silent or poorly expressed BGCs.[2]
-
Co-cultivation: Growing the producing fungus alongside other microorganisms to induce defense or communication pathways that may trigger secondary metabolite production.[5]
Q3: What does the general biosynthetic pathway for Ophiobolins look like?
The biosynthesis of ophiobolins begins with the cyclization of Geranylfarnesyl diphosphate (GFDP). In Aspergillus ustus, a bifunctional terpene synthase, OblAAu, catalyzes the formation of the foundational 5-8-5 tricyclic skeleton, Ophiobolin F.[6][7] Subsequent enzymatic modifications, including oxidations and dehydrogenations by enzymes like cytochrome P450s (e.g., OblBAu) and oxidoreductases (e.g., OblCAu), lead to the diverse family of ophiobolin analogues, including this compound.[6][8]
Caption: Generalized biosynthetic pathway of Ophiobolins in Aspergillus.
Section 2: Troubleshooting Guide
Q4: My fungal culture shows good mycelial growth, but HPLC analysis reveals no or very low yield of this compound. What are the potential issues?
This is a common issue where primary metabolism (growth) is robust, but secondary metabolism is not activated.
-
Silent Biosynthetic Gene Cluster (BGC): The BGC for ophiobolin may be silent under your current laboratory conditions. Fungal BGCs are often tightly regulated and only expressed under specific environmental triggers like nutrient limitation, stress, or interaction with other microbes.[9][10]
-
Incorrect Culture Conditions: Ophiobolin production can be highly sensitive to the culture medium and physical parameters. For instance, some Aspergillus strains produce ophiobolins only on solid media, not in liquid culture.[1][11] The carbon and nitrogen sources are also critical.[12]
-
Suboptimal Extraction: The target compound may be present but inefficiently extracted. Ensure the solvent system (e.g., ethyl acetate, acetone) is appropriate and that the extraction time is sufficient.[11]
-
Degradation of the Compound: Ophiobolins can be unstable. Check the pH and temperature during extraction and storage. Minimize exposure to light and repeated freeze-thaw cycles.
Q5: How can I systematically optimize culture conditions to improve the yield?
A systematic approach is crucial for optimization. The "One Strain, Many Compounds" (OSMAC) method is a highly effective strategy.[3] This involves varying one parameter at a time or using a fractional factorial experimental design to explore a wide range of conditions efficiently.[3][13]
Caption: Workflow for the OSMAC (One Strain, Many Compounds) approach.
Quantitative Data on Ophiobolin Production
The choice of fungal strain and culture conditions dramatically impacts yield.
| Fungal Strain | Compound | Culture Type | Medium | Yield | Incubation Time | Reference |
| Aspergillus ustus 094102 | Ophiobolin K | Solid | Rice | Detected | 10 days | [11] |
| Aspergillus ustus 094102 | Ophiobolin K | Liquid | Fungal II | Not Detected | 3 days | [11] |
| Bipolaris sp. | Ophiobolin A | Liquid | Not specified | 235 mg/L | 21 days | [14] |
| Bipolaris setariae | Ophiobolins | Solid | Rice | Not quantified | 30 days | [15] |
| Aspergillus sp. (mutant) | Ophiobolin C | Not specified | Not specified | 200 mg/L | Not specified | [7] |
Section 3: Key Experimental Protocols
Protocol 1: Cultivation on Rice Medium for Ophiobolin Production
This protocol is adapted from methods used for Aspergillus and Bipolaris species.[11][15]
-
Media Preparation: Add 75g of rice and 100 mL of distilled water to a 250 mL Erlenmeyer flask. Let it soak overnight.[15] Autoclave at 121°C (15 psi) for 30 minutes.
-
Inoculation: In a sterile environment, inoculate the cooled rice medium with mycelial plugs or a spore suspension (~5 x 10⁵ spores) of the fungal strain.
-
Incubation: Culture the flasks at 26-28°C in the dark for 10 to 30 days.[11][15] The incubation period is a critical variable to optimize.
-
Monitoring: Visually inspect the flasks for growth and any signs of contamination. The production of pigments can sometimes be an indicator of secondary metabolite synthesis.
Protocol 2: Extraction of Ophiobolins
This general protocol uses solvent extraction to isolate crude ophiobolins from the culture medium.
-
Harvesting: After incubation, add 100-150 mL of acetone or ethyl acetate directly to the flask containing the entire rice culture.
-
Extraction: Place the flask in an ultrasonic bath for 30-60 minutes to disrupt the mycelia and facilitate solvent penetration.[11] Let it macerate for 24 hours at room temperature.
-
Filtration: Filter the mixture through cheesecloth or filter paper to separate the solid rice and mycelia from the organic solvent extract.
-
Concentration: Evaporate the organic solvent from the filtrate using a rotary evaporator under reduced pressure.
-
Liquid-Liquid Partitioning: Re-dissolve the resulting aqueous residue in water and perform a liquid-liquid extraction with an equal volume of ethyl acetate (repeat 3 times). Combine the organic layers.
-
Final Drying: Dry the combined ethyl acetate fraction over anhydrous sodium sulfate, filter, and evaporate to dryness to yield the crude extract.
-
Storage: Dissolve the crude extract in a small volume of methanol or DMSO for analysis and store at -20°C.[11]
Protocol 3: Analysis and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing and quantifying ophiobolins.
-
Sample Preparation: Dilute the crude extract in methanol to a suitable concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (often with 0.1% formic acid). A typical gradient might be: 10% ACN to 100% ACN over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a characteristic wavelength for ophiobolins (e.g., 234 nm).[7] For higher specificity and identification, use a mass spectrometer (LC-MS).[16][17]
-
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of sesterterpene ophiobolin by a bifunctional terpene synthase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Improving Fungal Cultivability for Natural Products Discovery [frontiersin.org]
- 6. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Secondary metabolites in fungus-plant interactions [frontiersin.org]
- 10. Fungal secondary metabolism: regulation, function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. High ophiobolin A production in endophytic fungus Bipolaris sp. associated with Datura metel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolomics-Guided Discovery of Bipolarolides H–O, New Ophiobolin-Type Sesterterpenes with Antibacterial Activity from the Marine-Derived Fungus Uzbekistanica storfjordensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Throughput Screening of Ophiobolin H Analogs
Welcome to the technical support center for researchers working on the method refinement for high-throughput screening (HTS) of Ophiobolin H analogs. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to assist in your drug discovery efforts.
Frequently Asked Questions (FAQs)
Q1: What are Ophiobolins and what is their primary mechanism of action?
A1: Ophiobolins are a class of sesterterpenoids produced by fungi, characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] While first identified as phytotoxins, they have demonstrated a broad range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] The most studied analog, Ophiobolin A, is known to act as an irreversible antagonist of Calmodulin (CaM) by covalently binding to its lysine residues, particularly Lys-75, which is considered the primary inhibitory site.[3][4][5][6][7] More recent studies suggest that the cytotoxic effects of Ophiobolins can be context-specific, with other proposed mechanisms including the covalent modification of phosphatidylethanolamine (PE) in the cell membrane, leading to membrane destabilization, and the induction of endoplasmic reticulum stress.[8][9][10]
Q2: What type of assay is most suitable for a primary high-throughput screen of this compound analogs?
A2: Given that Ophiobolins exhibit potent anti-proliferative and cytotoxic activity across numerous cancer cell types, cell-based cytotoxicity assays are highly suitable for primary HTS campaigns.[1][8] Common methods measure cell death or viability by assessing cell membrane integrity (e.g., LDH release or dye exclusion assays), metabolic activity (e.g., MTT or resazurin-based assays), or cellular ATP content (e.g., bioluminescent assays).[11][12][13] The choice of assay depends on factors like the cell line, mechanism of action, and available instrumentation.
Q3: How do I assess the quality and reliability of my HTS assay?
A3: The Z'-factor (Z-prime) is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[14][15] It measures the separation between the distributions of the positive and negative controls. The Z'-factor is calculated using the means (μ) and standard deviations (σ) of your positive (p) and negative (n) controls.
-
Z'-Factor = 1 - (3σp + 3σn) / |μp - μn|
An assay's quality is generally interpreted based on its Z'-factor score:
-
Z' ≈ 1.0: An ideal assay.[14]
-
1.0 > Z' ≥ 0.5: An excellent assay suitable for HTS.[15]
-
0.5 > Z' > 0: A marginal assay, may require optimization.[14]
-
Z' ≤ 0: A poor assay, unsuitable for screening.[15]
Troubleshooting Guide
Q1: My Z'-factor is consistently below 0.5. How can I improve it?
A1: A low Z'-factor indicates either a small dynamic range between your positive and negative controls or high data variability.[16] To troubleshoot, consider the following:
-
Increase the Signal Window:
-
Optimize the concentration of your positive control to elicit a maximal response.
-
Ensure your negative control (vehicle, e.g., DMSO) is inert and produces a minimal response.
-
Adjust assay parameters like incubation time or reagent concentration to maximize the difference between positive and negative signals.
-
-
Reduce Data Variability:
-
Cell Plating: Ensure a homogenous single-cell suspension and optimize seeding density to avoid over-confluence or sparse growth.[11]
-
Reagent Addition: Use calibrated, automated liquid handlers to minimize volume variations. Ensure complete mixing of reagents in each well.
-
Plate Effects: Check for "edge effects" where wells at the plate's perimeter behave differently. If observed, consider not using the outer rows/columns for samples.
-
Compound Issues: Analogs may precipitate or be unstable in the assay medium. Confirm solubility and stability.
-
Q2: I am observing a high background signal in my fluorescence-based cytotoxicity assay. What is the cause?
A2: High background can mask the true signal from your compounds. Potential causes include:
-
Compound Autofluorescence: The this compound analogs themselves may fluoresce at the excitation/emission wavelengths of your assay dye. Screen the compound library against a "no-dye" control to identify fluorescent compounds.
-
Media Components: Phenol red and other components in cell culture medium can contribute to background fluorescence.[17] Using phenol red-free medium during the assay can reduce this interference.
-
Non-specific Dye Binding: The fluorescent dye may be binding to plate plastic or other non-cellular components. Always include "no-cell" controls with medium and dye to measure this background.[17]
Q3: My screen has a high hit rate. How do I distinguish true hits from false positives?
A3: A high hit rate is common when screening natural product analogs, which can interfere with assay technologies.[18][19] A multi-step hit validation strategy is crucial:
-
Confirmation Screen: Re-test the initial hits at the same concentration to confirm activity.
-
Dose-Response Analysis: Perform serial dilutions of the confirmed hits to determine their potency (e.g., IC50 or EC50) and confirm a dose-dependent effect.
-
Orthogonal Assays: Use a secondary, mechanistically different assay to validate the hits.[19] For example, if the primary screen was a metabolic (resazurin) assay, a secondary screen could measure membrane integrity (LDH release).
-
Counter-Screening: If your assay involves a reporter enzyme (e.g., luciferase), screen hits against the purified enzyme to rule out direct inhibition.
Data Presentation: Assay Validation Summary
The table below provides an example of a validation summary for a cell-based cytotoxicity assay, comparing different cell seeding densities.
| Parameter | Seeding Density (5,000 cells/well) | Seeding Density (10,000 cells/well) | Seeding Density (20,000 cells/well) | Acceptance Criteria |
| Positive Control (μ) | 85,000 | 150,000 | 280,000 | > 3x Negative Control |
| Negative Control (μ) | 5,000 | 9,500 | 18,000 | - |
| Signal-to-Background (S/B) | 17.0 | 15.8 | 15.6 | > 5 |
| CV% (Positive Control) | 6.5% | 4.8% | 5.1% | < 15% |
| CV% (Negative Control) | 8.2% | 6.1% | 6.5% | < 15% |
| Z'-Factor | 0.48 | 0.75 | 0.71 | > 0.5 |
Visualizations
Diagrams of Workflows and Pathways
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the binding and inhibition sites in the calmodulin molecule for ophiobolin A by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial kinetics of the inactivation of calmodulin by the fungal toxin ophiobolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ophiobolin A | Calmodulin (CaM) antagonist | Hello Bio [hellobio.com]
- 6. Role of Calmodulin Inhibition in the Mode of Action of Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. assay.dev [assay.dev]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
Addressing Ophiobolin H degradation during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiobolin H. The information provided aims to address common challenges related to the compound's stability and degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a sesterterpenoid natural product isolated from fungi of the genus Aspergillus. Sesterterpenoids are a class of organic compounds composed of five isoprene units. This compound belongs to the broader family of ophiobolins, which are known for their diverse biological activities, including cytotoxic effects against various cancer cell lines. Due to its cytotoxic nature, appropriate safety precautions should be taken during handling.[1]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound stock solutions are critical to maintaining its integrity and ensuring experimental reproducibility.
Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO.
Stock Solution Preparation Protocol:
-
Warm the vial of this compound to room temperature before opening.
-
Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles and exposure to light.
Storage Recommendations:
-
Powder: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Store the aliquoted stock solutions at -20°C or -80°C. When stored at -20°C, it is recommended to use the solution within one month. For longer-term storage (up to six months), -80°C is preferable.[2]
Q3: What are the main factors that can cause this compound degradation?
Like many complex natural products, this compound is susceptible to degradation under certain experimental conditions. The primary factors of concern are:
-
pH: Sesterterpenoids can be unstable in neutral to alkaline aqueous solutions. The presence of hydroxyl groups and other functional moieties in the this compound structure may render it susceptible to pH-dependent hydrolysis or rearrangement.
-
Temperature: Elevated temperatures can accelerate the degradation of many organic compounds, including sesterterpenoids.
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation of photosensitive compounds. It is advisable to handle this compound in low-light conditions and store it in light-protecting containers.[3]
Troubleshooting Guides
Problem 1: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
This issue is often related to the degradation of the compound. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Degraded Stock Solution | Prepare a fresh stock solution from the solid compound. Ensure proper storage of the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. |
| Degradation in Working Solution | Prepare fresh working dilutions of this compound from the stock solution immediately before each experiment. Avoid prolonged storage of diluted solutions, especially in aqueous media. |
| pH of Experimental Medium | Check the pH of your cell culture medium or buffer. If possible, conduct experiments in a pH range where this compound is more stable. For reference, some related compounds show greater stability in slightly acidic conditions. |
| Light Exposure | Minimize the exposure of this compound solutions and experimental setups to direct light. Use amber-colored tubes and plates, or cover them with aluminum foil. |
Problem 2: I suspect my this compound is degrading during my experiment. How can I assess its stability?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to quantify the degradation of this compound over time.
General Protocol for an HPLC Stability Study:
-
Prepare Samples: Prepare solutions of this compound in the relevant experimental medium (e.g., cell culture medium, PBS) at the working concentration.
-
Incubate under Experimental Conditions: Aliquot the solutions and incubate them under the same conditions as your experiment (e.g., 37°C, 5% CO2). Include control samples stored at -80°C (as a baseline for 0% degradation).
-
Collect Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot from the incubation and immediately store it at -80°C to halt further degradation until analysis.
-
HPLC Analysis: Analyze the samples using a suitable HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid or trifluoroacetic acid to improve peak shape) is a common starting point for separating sesterterpenoids.
-
Quantify Degradation: Monitor the decrease in the peak area of the this compound parent compound over time relative to the initial time point (or the -80°C control).
Quantitative Data on a Related Compound (Ophiobolin A): A study on the closely related compound, Ophiobolin A, demonstrated significant degradation in an aqueous phosphate-buffered saline (PBS) solution. The peak area of Ophiobolin A was reduced by approximately 75% over a 72-hour period. While this data is for Ophiobolin A, it highlights the potential for significant degradation of ophiobolins in aqueous environments.
Experimental Protocols
Protocol for Preparation of this compound for Cell-Based Assays
-
Prepare Stock Solution: Following the "Stock Solution Preparation Protocol" in the FAQs, prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.
-
Intermediate Dilutions: On the day of the experiment, perform serial dilutions of the stock solution in sterile DMSO or cell culture medium to create intermediate concentrations.
-
Prepare Final Working Solutions: Dilute the intermediate solutions into pre-warmed cell culture medium to achieve the final desired concentrations for treating the cells. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Control Group: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the highest concentration used for the this compound treatment.
-
Immediate Use: Add the working solutions to the cells immediately after preparation.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Strategies to improve the bioavailability of Ophiobolin H in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiobolin H. The focus is on strategies to improve its bioavailability for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a sesterterpenoid natural product isolated from fungi of the Aspergillus genus. Sesterterpenoids, including other ophiobolins like Ophiobolin A, have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] While research on this compound is less extensive than on Ophiobolin A, it has shown cytotoxic effects against murine leukemia cells, suggesting potential as an anticancer agent.[3]
Q2: What are the main challenges in using this compound for in vivo studies?
Like many other terpenoids, this compound is a lipophilic molecule with poor aqueous solubility.[4][5] This characteristic significantly hinders its oral bioavailability, limiting its therapeutic potential when administered systemically. Researchers may encounter issues with inconsistent drug exposure and suboptimal therapeutic efficacy in preclinical models.
Q3: What are the known physicochemical properties of this compound?
Specific experimental data on the physicochemical properties of this compound is limited. However, based on its sesterterpenoid structure, it is expected to have a high molecular weight and be poorly soluble in water. The molecular formula for the related Ophiobolin C is C25H38O3 with a molecular weight of 386.6 g/mol .[6]
Q4: Are there any established in vivo pharmacokinetic data for this compound?
Currently, there is a lack of published in vivo pharmacokinetic data specifically for this compound. Most of the available in vivo research has been conducted on the more widely studied analog, Ophiobolin A. For instance, Ophiobolin A has demonstrated significant antitumor activity in a mouse melanoma model at a dose of 10 mg/kg.[7][8] Researchers working with this compound may need to conduct initial pharmacokinetic studies to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides potential strategies and experimental approaches to address the challenge of low bioavailability of this compound in vivo. These recommendations are based on general principles for poorly soluble drugs and data from the closely related compound, Ophiobolin A.
Issue 1: Poor Aqueous Solubility
Symptoms:
-
Difficulty in preparing homogenous solutions for in vivo administration.
-
Precipitation of the compound upon dilution in aqueous media.
-
Low and variable absorption after oral administration.
Possible Solutions & Experimental Protocols:
1. Formulation with Solubilizing Agents and Vehicles:
-
Co-solvents: Utilize a mixture of solvents to increase solubility.
-
Protocol: Prepare a stock solution of this compound in an organic solvent such as DMSO, ethanol, or a mixture of Cremophor EL and ethanol (1:1). For in vivo administration, this stock solution should be further diluted with an aqueous vehicle like saline or phosphate-buffered saline (PBS) to the final desired concentration immediately before use. It is crucial to visually inspect for any precipitation after dilution. The final concentration of the organic solvent should be minimized to avoid toxicity.
-
-
Surfactant-based formulations: Micellar solutions can encapsulate hydrophobic compounds.
-
Protocol: Formulations using surfactants like Tween 80 or Solutol HS 15 can be prepared. Dissolve this compound in the surfactant and then slowly add the aqueous phase while stirring to form a clear micellar solution. The concentration of the surfactant should be optimized to be effective and non-toxic.
-
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[9]
-
Protocol: A simple SEDDS formulation can be prepared by mixing this compound with an oil (e.g., sesame oil, oleic acid), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., Transcutol P). The ratio of these components needs to be optimized to ensure spontaneous emulsification upon gentle agitation in an aqueous medium, forming a microemulsion.
-
2. Particle Size Reduction:
-
Nanonization: Reducing the particle size to the nanometer range increases the surface area for dissolution.[10][11]
-
Protocol: Nanosuspensions of this compound can be prepared using wet milling or high-pressure homogenization techniques. The process involves dispersing the drug in a liquid medium containing stabilizers (e.g., surfactants and polymers) to prevent particle aggregation. The resulting nanosuspension can be used directly for administration or further processed into solid dosage forms.
-
3. Complexation:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their solubility.[10]
-
Protocol: Prepare a solution of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) in water. Add this compound to this solution and stir or sonicate until a clear solution is obtained, indicating the formation of an inclusion complex. The molar ratio of this compound to cyclodextrin should be optimized for maximum solubilization.
-
Issue 2: Low Permeability and First-Pass Metabolism
Symptoms:
-
Poor absorption even with improved solubility.
-
Low systemic exposure after oral administration.
Possible Solutions & Experimental Protocols:
1. Permeation Enhancers:
-
Use of Excipients: Certain excipients can transiently increase the permeability of the intestinal epithelium.
-
Protocol: Formulations can include permeation enhancers such as medium-chain glycerides (e.g., Capmul), bile salts, or non-ionic surfactants. These should be co-administered with this compound. The concentration and potential toxicity of the permeation enhancer must be carefully evaluated.
-
2. Prodrug Approach:
-
Chemical Modification: Modify the this compound structure to create a more soluble or permeable prodrug that converts to the active form in vivo.
-
Protocol: This is a more advanced strategy requiring medicinal chemistry expertise. A potential approach could be to introduce a hydrophilic moiety to the this compound molecule that can be cleaved by enzymes in the body.
-
3. Nanoparticle-based Delivery Systems:
-
Encapsulation: Encapsulating this compound in nanoparticles can protect it from degradation and enhance its transport across biological membranes.[12]
-
Protocol: Polymeric nanoparticles (e.g., PLGA) or lipid-based nanoparticles (e.g., solid lipid nanoparticles) can be used to encapsulate this compound. The drug is typically dissolved with the polymer or lipid in an organic solvent, which is then emulsified in an aqueous phase and the solvent is subsequently removed. The resulting nanoparticles can be collected and resuspended for administration.
-
Quantitative Data Summary
The following table summarizes the available cytotoxicity data for this compound and related ophiobolins.
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| This compound | P388 Murine Leukemia | Cytotoxicity | 105.7 | [3] |
| Ophiobolin A | NCI-H1703 Lung Cancer | Growth Inhibition | 0.17 | [13] |
| 6-epi-Ophiobolin A | HCT-8 Human Colon Adenocarcinoma | Cytotoxicity | 2.09 | [14] |
| 6-epi-Ophiobolin A | Bel-7402 Human Liver Cancer | Cytotoxicity | 2.71 | [14] |
| 6-epi-Ophiobolin A | BGC-823 Human Gastric Cancer | Cytotoxicity | 2.45 | [14] |
| 6-epi-Ophiobolin A | A549 Human Lung Adenocarcinoma | Cytotoxicity | 4.5 | [14] |
| 6-epi-Ophiobolin A | A2780 Human Ovarian Adenocarcinoma | Cytotoxicity | 2.33 | [14] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and experimental workflows relevant to improving the bioavailability of this compound.
Caption: Strategies to enhance the in vivo bioavailability of this compound.
Caption: Experimental workflow for developing and evaluating an improved this compound formulation.
Caption: Proposed mechanism of cytotoxicity for Ophiobolin A, which may be relevant for this compound.[15]
References
- 1. The incredible story of ophiobolin A and sphaeropsidin A: two fungal terpenes from wilt-inducing phytotoxins to promising anticancer compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ophiobolin C | C25H38O3 | CID 11234566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Incorporation of ophiobolin a into novel chemoembolization particles for cancer cell treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ophiobolin H vs. Ophiobolin A: A Comparative Analysis of Cytotoxic Activity
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of two prominent sesterterpenoids.
This guide provides a comprehensive comparison of the cytotoxic activities of Ophiobolin H and Ophiobolin A, two natural products belonging to the ophiobolin family of sesterterpenoids. While Ophiobolin A has been extensively studied for its potent anticancer properties, data on this compound has been less prevalent. This document aims to bridge that gap by presenting a side-by-side analysis of their efficacy against various cancer cell lines, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Cytotoxicity Comparison
The cytotoxic activities of this compound and Ophiobolin A are summarized below, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). The data is compiled from multiple studies to provide a broad perspective on their potency across different cancer types.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | G3K | Not Specified | 0.6 - 9.5[1] |
| MCF-7 | Breast Adenocarcinoma | 0.6 - 9.5[1] | |
| MD-MBA-231 | Breast Adenocarcinoma | 0.6 - 9.5[1] | |
| MCF/Adr | Adriamycin-resistant Breast Cancer | 0.6 - 9.5[1] | |
| A549 | Lung Carcinoma | 0.6 - 9.5[1] | |
| HL-60 | Promyelocytic Leukemia | 0.6 - 9.5[1] | |
| Ophiobolin A | NCI-H1703 | Lung Squamous Cell Carcinoma | 0.54[2] |
| A375 | Melanoma | ~0.3 - 0.6[3] | |
| CHL-1 | Melanoma | ~0.3 - 0.6[3] | |
| U87 | Glioblastoma | Data not quantified in provided text | |
| U118 | Glioblastoma | Data not quantified in provided text | |
| MCF-7 | Breast Adenocarcinoma | Data not quantified in provided text | |
| T47D | Breast Cancer | Data not quantified in provided text | |
| SH-SY5Y | Neuroblastoma | Data not quantified in provided text | |
| PC12 | Pheochromocytoma | Data not quantified in provided text |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Ophiobolin A cytotoxic activity.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability.[4][5]
-
Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound or Ophiobolin A) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[6]
-
MTT Addition: After the incubation period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
2. Sulforhodamine B (SRB) Assay:
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[7][8][9]
-
Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[7][10]
-
Staining: The plates are washed with water and air-dried. A solution of SRB (typically 0.4% w/v in 1% acetic acid) is then added to each well and incubated at room temperature for 30 minutes.[7][11]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[7]
-
Dye Solubilization: The plates are air-dried, and the bound SRB is solubilized with a basic solution (e.g., 10 mM Tris base).[11]
-
Absorbance Measurement: The absorbance is read at a wavelength of 510-565 nm.[8][11]
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in evaluating and understanding the cytotoxic effects of these compounds, the following diagrams have been generated using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiobolin A Induces Autophagy and Activates the Mitochondrial Pathway of Apoptosis in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SRB assay for measuring target cell killing [protocols.io]
Unraveling the Intricacies of Sesterterpenes: A Comparative Analysis of Ophiobolin H and Other Bioactive Analogs
For Immediate Release
A deep dive into the mechanisms of action of Ophiobolin H and other sesterterpenes reveals a complex landscape of cellular targets and signaling pathways, offering potential avenues for novel therapeutic development. This comparative guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the cytotoxic effects and molecular intricacies of these natural compounds.
Sesterterpenes, a class of C25 terpenoids, have garnered significant attention for their diverse and potent biological activities, particularly their anti-cancer properties. Among them, the ophiobolin family, including this compound, has emerged as a promising area of research. This guide presents a comparative analysis of the mechanisms of action of this compound with other notable sesterterpenes, supported by available experimental data.
Comparative Cytotoxicity of Ophiobolins and Other Sesterterpenes
The cytotoxic potential of sesterterpenes varies significantly across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. While comprehensive comparative data for this compound across a wide panel of cell lines is still emerging, available data for various ophiobolins and other sesterterpenes are summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Leukemia | Nanomolar range | [1] |
| Ophiobolin A | A549 (Lung) | <1 | [2] |
| SKMEL28 (Melanoma) | <1 | [2] | |
| Hs683 (Glioma) | <1 | [2] | |
| U373 (Glioma) | <1 | [2] | |
| RD (Rhabdomyosarcoma) | <1 | [2] | |
| OVCAR3 (Ovarian) | <1 | [2] | |
| Ophiobolin C | Leukemia | Nanomolar range | [1] |
| Ophiobolin K | Leukemia | Nanomolar range | [1] |
| 6-epi-Ophiobolin G | Leukemia | Micromolar range | [1] |
| 6-epi-Ophiobolin N | Leukemia | Micromolar range | [1] |
| Manoalide | A431 (Skin Carcinoma) | 0.4 | [3] |
| GH3 (Pituitary Tumor) | 1 | [3] | |
| Mouse Spleen Cells | 0.07 | [3] |
Table 1: Comparative IC50 Values of Various Sesterterpenes. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of selected sesterterpenes against various cancer cell lines.
Mechanisms of Action: A Diverse Array of Cellular Targets
The cytotoxic effects of sesterterpenes are mediated through a variety of molecular mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and death.
The Ophiobolin Family: Inducers of Apoptosis and Paraptosis
The ophiobolin family, including the well-studied Ophiobolin A , exhibits a range of cytotoxic mechanisms.
-
Apoptosis Induction: Ophiobolin A has been shown to induce apoptosis in various cancer cells. This programmed cell death can be either caspase-dependent or -independent, depending on the cell line[2][4]. The mitochondrial pathway of apoptosis is often activated, leading to the release of pro-apoptotic factors[3][5].
-
Paraptosis-like Cell Death: In some cancer cells, particularly glioblastoma, Ophiobolin A induces a non-apoptotic form of cell death known as paraptosis. This is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, without the typical features of apoptosis like caspase activation[4][6].
-
Endoplasmic Reticulum (ER) Stress: Ophiobolin A can induce ER stress, leading to the unfolded protein response (UPR). This cellular stress response can ultimately trigger cell death[6].
-
Calmodulin Inhibition: A key molecular target of Ophiobolin A is calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes. By inhibiting calmodulin, Ophiobolin A disrupts calcium signaling and other calmodulin-dependent pathways[7].
While the specific signaling pathways modulated by This compound are still under active investigation, its ability to induce apoptosis in leukemia cells at nanomolar concentrations suggests it may share some mechanistic similarities with other bioactive ophiobolins[1]. The potent bioactivity of this compound is attributed to specific structural features, highlighting the importance of its chemical structure in its mechanism of action[1].
Figure 1: Simplified signaling pathways of Ophiobolin A.
Scalarane Sesterterpenes: Targeting Kinase Pathways and DNA Replication
Scalarane-type sesterterpenes have demonstrated potent anti-cancer activity through distinct mechanisms:
-
MAPK/ERK Pathway Activation: Some scalaranes induce apoptosis by activating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.
-
Dual Inhibition of Topoisomerase II and Hsp90: Other scalarane derivatives have been found to dually inhibit topoisomerase II, an enzyme essential for DNA replication, and Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncoproteins.
References
- 1. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiobolin A Induces Autophagy and Activates the Mitochondrial Pathway of Apoptosis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Ophiobolin A Induces Autophagy and Activates the Mitochondrial Pathway of Apoptosis in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial kinetics of the inactivation of calmodulin by the fungal toxin ophiobolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiobolin H and Paclitaxel: A Comparative Analysis of Efficacy in Resistant Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of Ophiobolin H and the widely-used chemotherapeutic agent, paclitaxel, with a focus on their performance in resistant cancer cell lines. Due to the limited availability of direct comparative studies, this analysis draws upon individual efficacy data for each compound against various cancer cell lines, with Ophiobolin A data used as a proxy for the ophiobolin class due to a lack of specific data for this compound.
Executive Summary
Paclitaxel, a cornerstone of cancer chemotherapy, faces a significant challenge in the form of drug resistance, which often leads to treatment failure. This has spurred the search for novel compounds capable of overcoming these resistance mechanisms. Ophiobolins, a class of sesterterpenoid natural products, have demonstrated potent anticancer activity. This guide synthesizes available data to compare the cytotoxic effects of ophiobolins (represented by Ophiobolin A) and paclitaxel, particularly in the context of resistant cancer cell lines. While direct head-to-head comparisons are scarce, the existing data suggests that ophiobolins may possess distinct mechanisms of action that could be effective against paclitaxel-resistant cancers.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for Ophiobolin A and paclitaxel in various cancer cell lines. It is crucial to note that these values are compiled from different studies and direct comparisons should be made with caution.
Table 1: Cytotoxicity of Ophiobolin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H1703 | Lung Squamous Cell Carcinoma | 0.17[1] |
| MDA-MB-231 | Breast Cancer | 0.4 - 4.3[2] |
| A375 | Melanoma | ~0.3 - 0.6[3] |
| CHL-1 | Melanoma | ~0.3 - 0.6[3] |
| Hematological Cancers | Various | 0.4 - 4.3[2] |
| Normal Cells | Not applicable | 20.9[2] |
Table 2: Cytotoxicity of Paclitaxel in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | IC50 (nM) | Fold Resistance |
| OVCAR8 | Ovarian Cancer | Sensitive | 10.51[4] | N/A |
| OVCAR8 PTX R C | Ovarian Cancer | Resistant | 128.97[4] | 12.27 |
| OVCAR8 PTX R P | Ovarian Cancer | Resistant | 152.80[4] | 14.54 |
| PC-3 | Prostate Cancer | Sensitive | 5.16[5] | N/A |
| PC-3-TxR | Prostate Cancer | Resistant | 56.39[5] | ~11 |
| DU145 | Prostate Cancer | Sensitive | 5.15[5] | N/A |
| DU145-TxR | Prostate Cancer | Resistant | >100[5] | >19 |
| MDAMB231 | Breast Cancer | Relatively Resistant | 19.9[6] | N/A |
| BT20 | Breast Cancer | Relatively Resistant | 17.7[6] | N/A |
Experimental Protocols
The data presented in the tables above are primarily derived from in vitro cytotoxicity assays. The following are detailed methodologies for two commonly used assays.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well microtiter plate at a density ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.[7]
-
Drug Treatment: Add 100 µL of the test compound (Ophiobolin A or paclitaxel) at various concentrations to the wells. Incubate for an additional 48 hours.[7]
-
Cell Fixation: Terminate the assay by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%. Incubate at 4°C for 60 minutes to fix the cells.[7]
-
Staining: Discard the supernatant and wash the plates five times with tap water. Air dry the plates. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.[7]
-
Washing: Remove the unbound SRB dye by washing the plates four times with 1% acetic acid.[8] Air dry the plates.
-
Solubilization and Measurement: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm or 540 nm using a microplate reader.[8][9]
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Drug Treatment: Expose cells to various concentrations of the test compound and incubate for the desired period.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
References
- 1. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of Ophiobolin A, isolated from the endophytic fungus Bipolaris setariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ophiobolin A Induces Autophagy and Activates the Mitochondrial Pathway of Apoptosis in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance of breast cancer cells to paclitaxel is associated with low expressions of miRNA-186 and miRNA-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. MTT assay overview | Abcam [abcam.com]
Validating the Therapeutic Potential of Ophiobolin H in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ophiobolin H, a natural sesterterpenoid, and its potential as a therapeutic agent in preclinical cancer models. Due to the limited availability of extensive preclinical data specifically for this compound, this guide leverages the significant body of research on its close analogue, Ophiobolin A (OPA), as a primary comparator within the ophiobolin class. Furthermore, the anti-cancer activity of these natural products is benchmarked against established chemotherapeutic agents, doxorubicin and paclitaxel, to provide a broader context for their potential therapeutic application.
Executive Summary
Ophiobolins are a class of fungal metabolites that have demonstrated significant cytotoxic and anti-proliferative activities against a range of cancer cell lines. While research has largely focused on Ophiobolin A, emerging evidence suggests that other analogues, including this compound, also possess anti-cancer properties. This guide synthesizes the available preclinical data, offering a comparative perspective on their efficacy and mechanisms of action.
Comparative Analysis of In Vitro Cytotoxicity
The in vitro cytotoxic activity of this compound, Ophiobolin A, and standard chemotherapeutic agents has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Citation |
| This compound | P388 | Murine Leukemia | 9.3 | [1] |
| Ophiobolin A | NCI-H1703 | Lung Squamous Cell Carcinoma | 0.17 (GI50) | [2] |
| KBM7 | Human Haploid | 0.043 | [3] | |
| HEK293T | Human Embryonic Kidney | ~0.07 - 0.085 | [3] | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.5 | [4][5] |
| A549 | Lung Carcinoma | >20 | [4] | |
| HeLa | Cervical Carcinoma | 2.92 | [4] | |
| Paclitaxel | Various (8 human cell lines) | Various | 0.0025 - 0.0075 | [2] |
| NSCLC cell lines | Non-Small Cell Lung Cancer | 9.4 (24h exposure) | [6] | |
| SCLC cell lines | Small Cell Lung Cancer | 25 (24h exposure) | [6] |
Note: IC50 and GI50 values can vary depending on the assay conditions, exposure time, and specific cell line characteristics.
While specific IC50 values for this compound against a broad panel of cancer cell lines are not widely available in the current literature, one study reported its cytotoxicity against P388 murine leukemia cells with an IC50 of 9.3 µM[1]. In a comparative study of ophiobolin analogues, it was noted that some, likely including this compound, were significantly less cytotoxic than 6-epi-ophiobolin A[7]. In contrast, Ophiobolin A has demonstrated potent anti-proliferative activity across numerous cancer cell lines, with GI50 values in the nanomolar to low micromolar range[2][3]. For instance, in a screening of 283 human cancer cell lines, Ophiobolin A exhibited a GI50 of 0.17 µM in the NCI-H1703 lung squamous cell carcinoma line[2].
Mechanism of Action: Insights from Ophiobolin A
The precise molecular mechanisms of this compound are not yet fully elucidated. However, the extensive research on Ophiobolin A provides a valuable framework for understanding the potential pathways targeted by this class of compounds.
Ophiobolin A is known to exert its cytotoxic effects through multiple mechanisms, including:
-
Covalent Modification: Ophiobolin A possesses reactive electrophilic sites that can form covalent adducts with cellular nucleophiles[2]. A key target is phosphatidylethanolamine (PE), a phospholipid component of cell membranes. The formation of OPA-PE adducts leads to membrane destabilization and cell death[3].
-
Mitochondrial Dysfunction: OPA has been shown to target mitochondrial proteins, leading to impaired mitochondrial metabolism and energetics[2].
-
Induction of Cell Death Pathways: Depending on the cancer cell type, Ophiobolin A can induce different forms of cell death, including apoptosis and paraptosis, a non-apoptotic form of cell death characterized by vacuolization originating from the endoplasmic reticulum and/or mitochondria[6][8].
-
Calmodulin Inhibition: Initially identified as a calmodulin inhibitor in plants, this mechanism may also contribute to its effects in mammalian cells[2].
The following diagram illustrates a key signaling pathway affected by Ophiobolin A, which may be relevant for this compound.
Caption: Proposed signaling pathway of Ophiobolin A leading to cancer cell death.
Preclinical In Vivo Models
While in vivo studies specifically investigating this compound are not yet available, preclinical animal models have been utilized to evaluate the therapeutic potential of Ophiobolin A. These studies are crucial for assessing a compound's efficacy, toxicity, and pharmacokinetic profile in a whole-organism context.
A typical experimental workflow for an in vivo preclinical study is outlined below.
Caption: A typical experimental workflow for in vivo preclinical evaluation of a novel anti-cancer agent.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ophiobolins and other cytotoxic agents.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, Ophiobolin A, or comparator drugs in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To detect and quantify apoptotic and necrotic cells following treatment with a test compound.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Protocol:
-
Cell Preparation: Culture human cancer cells to a sufficient number. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., this compound) and vehicle control to the respective groups via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral administration) according to a predetermined schedule and dosage.
-
Efficacy Assessment: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predefined time point), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: Weigh the tumors and perform further analyses, such as histology, immunohistochemistry, or biomarker analysis, to assess the effect of the treatment on the tumor tissue.
Conclusion
This compound represents a promising, yet understudied, member of the ophiobolin family of natural products with potential anti-cancer activity. While direct preclinical data for this compound is currently sparse, the extensive research on Ophiobolin A provides a strong rationale for its further investigation. The comparative data presented in this guide highlight the potent anti-proliferative effects of the ophiobolin class, which in some cases are comparable to or exceed those of established chemotherapeutic agents. Future preclinical studies should focus on elucidating the specific mechanisms of action of this compound, expanding its in vitro testing against a broader range of cancer cell lines, and conducting in vivo efficacy and toxicity studies to fully validate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Ophiobolin H: A Comparative Guide to its Mechanism of Action and Genetic Cross-Validation
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Ophiobolin H's mechanism of action, cross-validated with genetic studies. Drawing parallels with its well-studied analog, Ophiobolin A, this document synthesizes experimental data to illuminate the cytotoxic effects and potential molecular targets of this promising natural product.
Ophiobolins, a class of sesterterpenoids produced by fungi, have garnered significant interest in the scientific community for their diverse biological activities, including potent cytotoxic effects against a range of cancer cell lines.[1] Among these, this compound stands out as a subject of ongoing research. This guide delves into the current understanding of this compound's mechanism of action, leveraging comparative data from related compounds and outlining a framework for its validation through genetic studies.
Performance Comparison: Cytotoxicity of this compound and its Analogs
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. Below is a summary of reported IC50 values for this compound and other relevant Ophiobolins, providing a quantitative comparison of their potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | P388 (Murine Leukemia) | 9.3 | [2] |
| Ophiobolin A | NCI-H1703 (Lung Cancer) | 0.54 | [2] |
| Ophiobolin A | Various Cancer Cell Lines | Nanomolar range | [3] |
| 6-epi-Ophiobolin A | HCT-8 (Colon Adenocarcinoma) | 2.09 | [4] |
| 6-epi-Ophiobolin A | Bel-7402 (Liver Cancer) | 2.71 | [4] |
| 6-epi-Ophiobolin A | BGC-823 (Gastric Cancer) | 2.55 | [4] |
| 6-epi-Ophiobolin A | A549 (Lung Adenocarcinoma) | 4.5 | [4] |
| 6-epi-Ophiobolin A | A2780 (Ovarian Adenocarcinoma) | 2.43 | [4] |
| Ophiobolin K | P388 (Murine Leukemia) | 24.6 | |
| 6-epi-Ophiobolin K | P388 (Murine Leukemia) | 105.7 | |
| Ophiobolin O | P388 (Murine Leukemia) | 13.3 | |
| 6-epi-Ophiobolin O | P388 (Murine Leukemia) | 24.9 |
Unveiling the Mechanism: Insights from Ophiobolin A
While the precise molecular targets of this compound are still under active investigation, extensive research on its close structural analog, Ophiobolin A, provides a strong foundation for understanding its probable mechanism of action. Two primary mechanisms have been proposed and validated for Ophiobolin A:
-
Covalent Modification of Phosphatidylethanolamine (PE): Ophiobolin A has been shown to react with the headgroup of phosphatidylethanolamine, a key phospholipid component of cell membranes. This covalent modification is thought to disrupt the integrity of the lipid bilayer, leading to membrane destabilization and ultimately, cell death.[3]
-
Inhibition of Mitochondrial Complex IV: Recent studies have identified mitochondrial complex IV (cytochrome c oxidase) as a direct target of Ophiobolin A. By covalently binding to subunits of this complex, Ophiobolin A disrupts the electron transport chain, leading to mitochondrial dysfunction, a spike in reactive oxygen species (ROS), and subsequent cell death.[2]
Given the structural similarity between this compound and Ophiobolin A, it is highly probable that this compound shares one or both of these mechanisms of action.
Cross-Validation with Genetic Studies: A Powerful Approach
Genetic studies offer a robust method to validate the proposed mechanisms of action of a compound. By manipulating the expression of putative target genes, researchers can observe whether these changes alter the sensitivity of cells to the compound, thereby confirming a direct link.
Key Genetic Validation Strategies:
-
Gene Knockdown/Knockout: Using techniques like RNA interference (e.g., shRNA) or CRISPR-Cas9, the expression of a suspected target gene can be reduced or eliminated. If the cells become more resistant to the compound after gene knockdown, it provides strong evidence that the gene's product is a critical target. For instance, shRNA-mediated knockdown of PCYT2, an enzyme essential for PE biosynthesis, has been shown to confer resistance to Ophiobolin A, supporting the PE modification mechanism.[3]
-
Haploid Genetic Screens: This unbiased approach involves generating a library of cells with random gene inactivations. By exposing this library to the compound of interest, researchers can identify which gene "knockouts" lead to resistance. A haploid genetic screen successfully identified the de novo PE synthesis pathway as a crucial factor in Ophiobolin A's cytotoxicity.
-
Gene Overexpression: Conversely, overexpressing the target protein could potentially sensitize cells to the compound, further validating the interaction.
The following diagram illustrates a proposed workflow for the genetic validation of this compound's mechanism of action, drawing parallels with the successful validation of Ophiobolin A's targets.
Experimental Protocols: A Guide for Researchers
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Cytotoxicity Assays
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
1. MTT Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound (and relevant controls) for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
-
2. AlamarBlue™ Assay:
-
Principle: This assay uses the redox indicator resazurin to measure the reducing power of viable cells.
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Add AlamarBlue™ reagent (10% of the culture volume) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate cell viability and IC50 values.
-
Target Identification using Thermal Proteome Profiling (TPP)
Objective: To identify the direct protein targets of this compound in a cellular context.
-
Principle: TPP measures changes in the thermal stability of proteins upon ligand binding. When a drug binds to its target protein, it often stabilizes the protein, leading to a higher melting temperature.
-
Protocol:
-
Culture cells to the desired confluency and treat with either vehicle (e.g., DMSO) or this compound at a specific concentration.
-
Harvest the cells and divide the lysates into several aliquots.
-
Heat each aliquot to a different temperature for a defined period (e.g., 3 minutes).
-
Centrifuge the samples to pellet the aggregated (denatured) proteins.
-
Collect the supernatant containing the soluble proteins.
-
Prepare the protein samples for mass spectrometry analysis (e.g., by trypsin digestion and TMT labeling).
-
Analyze the samples by LC-MS/MS to identify and quantify the proteins in the soluble fraction at each temperature.
-
Plot the relative protein abundance as a function of temperature to generate melting curves for each protein.
-
Identify proteins with a significant shift in their melting temperature in the presence of this compound as potential targets.[5][6][7][8][9]
-
Visualizing the Signaling Pathway: A Proposed Model
Based on the known mechanisms of Ophiobolin A, a putative signaling pathway for this compound-induced cytotoxicity is presented below. This model provides a framework for further investigation and can be refined as more specific targets of this compound are identified.
Conclusion and Future Directions
While the complete picture of this compound's mechanism of action is still emerging, this guide provides a solid foundation based on the current scientific literature. The comparative data on cytotoxicity, coupled with the insights gained from its close analog Ophiobolin A, strongly suggest that this compound exerts its effects through membrane disruption and mitochondrial targeting. The outlined genetic validation strategies and experimental protocols offer a clear path forward for researchers to definitively identify its molecular targets and further elucidate its therapeutic potential. Future studies employing a combination of chemical proteomics, genetic screens, and detailed biochemical assays will be crucial in fully unraveling the intricate mechanisms by which this compound and other members of this fascinating class of natural products exert their potent biological activities.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal proteome profiling in bacteria: probing protein state in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of the Antifungal Efficacy of Ophiobolin H and Other Fungal Metabolites
A Detailed Guide for Researchers and Drug Development Professionals
The relentless challenge of fungal infections, exacerbated by the rise of drug-resistant strains, has intensified the search for novel antifungal agents. Fungi themselves are a prolific source of bioactive secondary metabolites with diverse chemical structures and mechanisms of action. Among these, Ophiobolin H, a sesterterpenoid, has garnered interest for its biological activities. This guide provides a comparative analysis of the antifungal activity of this compound against other prominent fungal metabolites, namely gliotoxin, trichodermin, and patulin, supported by available experimental data and mechanistic insights.
Quantitative Antifungal Activity
| Fungal Metabolite | Fungal Species | MIC (µg/mL) | Reference |
| Ophiobolin-type Sesterterpenes | Candida albicans | >64 | [1] |
| Enterococcus faecalis | 8 - 64 | [1] | |
| Gliotoxin | Candida albicans | Reported to inhibit growth, but quantitative MICs vary and some studies report no production by Candida species.[2][3][4] | |
| Aspergillus fumigatus | High concentrations (e.g., >250 ng/ml) induce apoptosis.[5] Gliotoxin production by A. fumigatus can reach levels of 5.27-5.75 µg/ml in culture.[6] | ||
| Trichodermin & Derivatives | Candida albicans | <4 - 32 | [7] |
| Patulin | Various fungi | Antimicrobial properties noted, but primarily studied as a mycotoxin with regulatory limits in food products (e.g., 50 µg/L in apple juice).[8][9] |
Note: The data presented are drawn from different studies and should be interpreted with caution due to potential variations in experimental methodologies.
Mechanisms of Antifungal Action
The antifungal efficacy of these metabolites stems from their distinct mechanisms of action, targeting various essential cellular processes in fungi.
This compound: The precise antifungal mechanism of this compound is not as extensively characterized as its anticancer properties. However, studies on the related compound, Ophiobolin A, have revealed that it acts as an inhibitor of calmodulin.[10][11][12][13][14] Calmodulin is a highly conserved calcium-binding protein that regulates numerous cellular processes, including cell cycle progression, cytoskeletal organization, and stress responses. By binding to and inhibiting calmodulin, ophiobolins can disrupt these vital functions, leading to fungal cell death. It is hypothesized that this compound shares this mechanism of action.
Gliotoxin: This epipolythiodioxopiperazine mycotoxin exerts its antifungal and cytotoxic effects through multiple mechanisms. A key feature is its ability to generate reactive oxygen species (ROS) through redox cycling, which induces oxidative stress and triggers apoptosis.[15][16][17] Gliotoxin is also known for its potent immunosuppressive properties, which can be a factor in its role as a virulence factor in pathogenic fungi like Aspergillus fumigatus.[18][19]
Trichodermin: As a member of the trichothecene family of mycotoxins, trichodermin's primary mode of action is the inhibition of protein synthesis in eukaryotic cells.[20][21][22][23] It specifically targets the peptidyl transferase center of the 60S ribosomal subunit, thereby blocking the elongation and/or termination steps of translation.[20][21][22][23] This disruption of protein production is lethal to the fungal cell.
Patulin: While also possessing antimicrobial properties, patulin is primarily studied for its toxicity to mammalian cells.[8] Its proposed mechanisms of action include the induction of oxidative stress and the formation of adducts with cellular macromolecules, which can lead to genotoxicity.[8]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Mechanisms of action for this compound, Gliotoxin, and Trichodermin.
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
The determination of the antifungal activity of these metabolites is primarily conducted using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain sporulating colonies.
-
A suspension of conidia or yeast cells is prepared in sterile saline or phosphate-buffered saline (PBS).
-
The suspension is adjusted to a specific turbidity, corresponding to a known concentration of cells (e.g., 0.5 McFarland standard), using a spectrophotometer.[24]
-
The inoculum is then further diluted in the test medium (e.g., RPMI-1640) to the final desired concentration.[24][25][26]
-
-
Preparation of Antifungal Agents:
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared fungal suspension.
-
Control wells, including a growth control (no compound) and a sterility control (no inoculum), are also included.
-
The plates are incubated at a temperature and for a duration suitable for the growth of the specific fungal species being tested (e.g., 35°C for 24-48 hours for Aspergillus and Candida species).[27][28]
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[27] This can be assessed visually or with the aid of a spectrophotometer to measure optical density.
-
Conclusion
This compound and other fungal metabolites represent a rich source of potential antifungal drug leads. While direct comparative data is still emerging, the available evidence suggests that these compounds operate through diverse and potent mechanisms of action. This compound's likely targeting of the essential protein calmodulin presents an attractive avenue for further investigation. Gliotoxin's multifaceted assault on fungal cells, including the induction of oxidative stress, and trichodermin's specific inhibition of protein synthesis, highlight the varied strategies employed by fungi to combat their competitors. Further research involving side-by-side comparisons of these metabolites against a broad panel of clinically relevant fungal pathogens, using standardized methodologies, is crucial to fully elucidate their relative antifungal potential and to guide future drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Activity of Microbial Secondary Metabolites | PLOS One [journals.plos.org]
- 3. Clinical isolates of yeast produce a gliotoxin-like substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Candida species fail to produce the immunosuppressive secondary metabolite gliotoxin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomics-Guided Discovery of Bipolarolides H–O, New Ophiobolin-Type Sesterterpenes with Antibacterial Activity from the Marine-Derived Fungus Uzbekistanica storfjordensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gliotoxin production by clinical and environmental Aspergillus fumigatus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Trichodermin Derivatives and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patulin - Wikipedia [en.wikipedia.org]
- 9. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Calmodulin Inhibition in the Mode of Action of Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Initial kinetics of the inactivation of calmodulin by the fungal toxin ophiobolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of the binding and inhibition sites in the calmodulin molecule for ophiobolin A by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gliotoxin Is a Virulence Factor of Aspergillus fumigatus: gliP Deletion Attenuates Virulence in Mice Immunosuppressed with Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What do we know about the role of gliotoxin in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. csuepress.columbusstate.edu [csuepress.columbusstate.edu]
- 19. Gliotoxin is a virulence factor of Aspergillus fumigatus: gliP deletion attenuates virulence in mice immunosuppressed with hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. journals.asm.org [journals.asm.org]
- 25. Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Ophiobolin H and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Ophiobolins are a class of sesterterpenoids produced by pathogenic fungi, characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] Initially identified as phytotoxins, these molecules have garnered significant attention for their broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of Ophiobolin H and its synthetic analogs, offering insights into their therapeutic potential.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of ophiobolins is a key area of investigation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values for this compound and several of its natural and synthetic analogs against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Source |
| Natural Analogs | |||
| Ophiobolin A | Hs683 (Oligodendroglioma) | ~0.5 | [3] |
| U373 (Glioblastoma) | ~0.6 | [3] | |
| A549 (Lung Carcinoma) | ~0.7 | [3] | |
| SKMEL-28 (Melanoma) | ~0.8 | [3] | |
| Ophiobolin G | P388 (Murine Leukemia) | 4.7 | |
| This compound | P388 (Murine Leukemia) | 9.3 | |
| Ophiobolin K | P388 (Murine Leukemia) | 24.6 | |
| 6-epi-ophiobolin K | P388 (Murine Leukemia) | 105.7 | |
| Synthetic Dimeric Analogs | |||
| Dimer 22 (n=1 linker) | A549 (Lung Carcinoma) | 6.4 | [4] |
| U373 (Glioblastoma) | 3.5 | [4] | |
| SKMEL-28 (Melanoma) | 5.3 | [4] | |
| Hs683 (Oligodendroglioma) | 3.9 | [4] | |
| MCF-7 (Breast Adenocarcinoma) | 7.9 | [4] | |
| B16F10 (Murine Melanoma) | 4.8 | [4] | |
| Dimer 23 (n=2 linker) | A549 (Lung Carcinoma) | 4.8 | [4] |
| U373 (Glioblastoma) | 2.5 | [4] | |
| SKMEL-28 (Melanoma) | 3.7 | [4] | |
| Hs683 (Oligodendroglioma) | 2.9 | [4] | |
| MCF-7 (Breast Adenocarcinoma) | 5.8 | [4] | |
| B16F10 (Murine Melanoma) | 3.4 | [4] |
Data for Ophiobolin G, H, K, and 6-epi-ophiobolin K are inferred from related studies on P388 cells. Dimeric analogs 22 and 23 are synthetic derivatives of Ophiobolin A.
Structure-Activity Relationship (SAR) Insights
The biological activity of ophiobolins is highly dependent on their chemical structure. Key modifications to the core 5-8-5 ring system can dramatically alter their cytotoxic potency.
-
Stereochemistry at C-6: The stereochemistry at the C-6 position is critical. For instance, 6-epi-ophiobolin K, an epimer of Ophiobolin K, shows a significant decrease in activity, with its IC50 value increasing from 24.6 µM to 105.7 µM. This suggests that the spatial orientation of substituents at this position is crucial for target interaction.
-
Side Chain Modifications: The side chain attached to the core structure also plays a vital role. Variations in the side chain, such as the differences between Ophiobolin G, H, and K, lead to a range of cytotoxic potencies.
-
Synthetic Dimerization: A promising strategy to enhance anticancer activity involves the synthesis of dimeric analogs. As shown in the data table, dimeric Ophiobolin A analogs (22 and 23) connected by ethylene glycol linkers exhibit potent, single-digit micromolar activities across a range of apoptosis-resistant cancer cell lines.[4] This enhancement is likely due to the ability of these dimers to crosslink biological targets containing primary amines.[4]
Mechanism of Action: Covalent Modification of Phosphatidylethanolamine
A primary mechanism of cytotoxicity for ophiobolins, particularly Ophiobolin A (a close analog of H), involves the covalent modification of phosphatidylethanolamine (PE), a key phospholipid in cell membranes.[5][6] This interaction proceeds through a Paal-Knorr-like reaction, where the reactive aldehyde on the ophiobolin molecule reacts with the primary amine of the PE headgroup.[6][7] This process forms a pyrrole-containing adduct, which disrupts the integrity of the lipid bilayer, leading to membrane destabilization and ultimately, cell death.[5][8] This unique mechanism may explain the potent activity of ophiobolins against cancer cells, which can have altered membrane lipid compositions.[5][9]
Experimental Protocols
The evaluation of the cytotoxic effects of this compound and its analogs is commonly performed using the MTT assay.[4]
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[10]
Materials:
-
MTT solution (5 mg/mL in PBS).[11]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[12]
-
96-well microplates.
-
Cancer cell lines of interest.
-
Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS).
-
Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO).
Procedure (for Adherent Cells):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[13]
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11][12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT into formazan crystals by metabolically active cells.[12]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the purple crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polygodial and Ophiobolin A Analogues for Covalent Crosslinking of Anticancer Targets [mdpi.com]
- 5. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal metabolite ophiobolin A as a promising anti-glioma agent: In vivo evaluation, structure-activity relationship and unique pyrrolylation of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Scholars@Duke publication: The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine. [scholars.duke.edu]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
Benchmarking Ophiobolin H: A Comparative Analysis Against Leading Anticancer Agents
For Immediate Release
In the competitive landscape of oncology drug discovery, the quest for novel compounds with superior efficacy and selectivity remains paramount. This guide provides a comprehensive performance benchmark of Ophiobolin H, a promising natural product, against established anticancer agents: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison to inform future research and development directions.
Executive Summary
This compound, a member of the sesterterpenoid class of natural products, has demonstrated significant antiproliferative activity across a range of cancer cell lines. This guide presents a comparative analysis of its in vitro cytotoxicity (IC50 values) alongside Doxorubicin, a topoisomerase inhibitor; Cisplatin, a DNA alkylating agent; and Paclitaxel, a microtubule stabilizer. The data indicates that this compound exhibits potent anticancer activity, in some cases comparable to these widely used chemotherapeutics. Furthermore, this document details the experimental protocols for the cited cytotoxicity assays and provides visual representations of the key signaling pathways implicated in the mechanisms of action of these compounds.
Data Presentation: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of Ophiobolin A (a closely related and extensively studied analog of this compound) and the benchmark anticancer agents in various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
Table 1: IC50 Values (in µM) of Ophiobolin A and Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Ophiobolin A (µM) | Doxorubicin (µM) |
| A431 | Skin Carcinoma | - | 0.1 |
| IMR-32 | Neuroblastoma | >50 | 0.02 |
| UKF-NB-4 | Neuroblastoma | ~2.5 | ~2.5 |
Table 2: IC50 Values (in µM) of Ophiobolin A and Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Ophiobolin A (µM) | Cisplatin (µM) |
| 2008/C13*5.25 | Ovarian Carcinoma | - | - |
| A2780 | Ovarian Cancer | - | - |
| SKOV-3 | Ovarian Cancer | - | 2 - 40 (24h) |
| C643 | Anaplastic Thyroid Cancer | - | ~2.5 |
| C3948 | Anaplastic Thyroid Cancer | - | ~7.5 |
Table 3: IC50 Values (in nM) of Ophiobolin A and Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | Ophiobolin A (nM) | Paclitaxel (nM) |
| Various Ovarian Carcinoma Lines | Ovarian Carcinoma | - | 0.4 - 3.4 |
| Eight Human Tumour Cell Lines | Various | - | 2.5 - 7.5 (24h) |
Experimental Protocols
The following are detailed methodologies for two common assays used to determine cell viability and calculate IC50 values.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Trichloroacetic acid (TCA)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
After the incubation period, gently add cold TCA (10% final concentration) to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate cell viability and IC50 values as in the MTT assay.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and the benchmark anticancer agents, as well as a generalized experimental workflow for IC50 determination.
Caption: this compound inhibits cell proliferation through multiple mechanisms.
Caption: Doxorubicin induces apoptosis by targeting DNA and Topoisomerase II.
Caption: Cisplatin's cytotoxicity stems from the formation of DNA adducts.
Caption: Paclitaxel induces apoptosis by stabilizing microtubules.
Caption: A generalized workflow for determining the IC50 of a compound.
Conclusion
This comparative guide provides a foundational benchmark for the anticancer performance of this compound against established chemotherapeutic agents. The presented data highlights the potent in vitro activity of Ophiobolin A, a close analog, suggesting that this compound warrants further investigation as a potential anticancer therapeutic. The diverse mechanisms of action of the compared agents underscore the complexity of cancer therapy and the importance of developing novel compounds with unique modes of action. The detailed experimental protocols and visual representations of signaling pathways provided herein are intended to facilitate further research and a deeper understanding of the therapeutic potential of this compound. Future studies should focus on expanding the panel of cancer cell lines for a more comprehensive comparative analysis, in vivo efficacy studies, and a more detailed elucidation of the molecular targets of this compound within key oncogenic signaling pathways.
A Comparative Guide to the In Vitro and In Vivo Activity of Ophiobolins
A Note on Ophiobolin H: While this guide aims to provide a comprehensive comparison of Ophiobolin activity, publicly available quantitative in vitro and in vivo data specifically for this compound is limited. Therefore, this guide will focus on the well-characterized Ophiobolin A as a representative of the ophiobolin family, drawing comparisons with other analogs where data is available and the standard chemotherapeutic agent, Doxorubicin. This compound is a known sesterterpenoid produced by fungi of the Aspergillus genus, but detailed experimental data on its cytotoxic and in vivo efficacy are not as readily available in the scientific literature as for Ophiobolin A.[1]
Introduction
Ophiobolins are a class of sesterterpenoids produced by various fungal species, notably from the Bipolaris and Aspergillus genera.[1] Initially identified as phytotoxins, they have garnered significant interest for their potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides a comparative overview of the in vitro and in vivo anticancer activity of Ophiobolin A, offering a valuable resource for researchers, scientists, and drug development professionals.
In Vitro Cytotoxicity
The anticancer activity of Ophiobolin A and its derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological function, is a key metric for comparison.
Table 1: Comparative In Vitro Cytotoxicity of Ophiobolin A, 6-epi-Ophiobolin A, and Doxorubicin against Various Human Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ophiobolin A | MDA-MB-231 | Breast Cancer | 0.4 - 4.3 | [3] |
| B16F10 | Melanoma | <1 | [4] | |
| U251 | Glioblastoma | Not specified, but active | [5] | |
| A2780 | Ovarian Cancer | <1 | [4] | |
| GLC-4 | Small Cell Lung Cancer | <1 | [4] | |
| HL60 | Leukemia | <1 | [4] | |
| HCT-116 | Colon Cancer | <1 | [4] | |
| 6-epi-Ophiobolin A | HCT-8 | Human colon adenocarcinoma | 2.09 | [6] |
| Bel-7402 | Human liver cancer | 2.71 | [6] | |
| BGC-823 | Human gastric cancer | 2.54 | [6] | |
| A549 | Human lung adenocarcinoma | 4.5 | [6] | |
| A2780 | Human ovarian adenocarcinoma | 2.43 | [6] | |
| Doxorubicin | MDA-MB-231 | Breast Cancer | Varies (literature) | |
| B16F10 | Melanoma | Varies (literature) | ||
| U251 | Glioblastoma | Varies (literature) | ||
| A2780 | Ovarian Cancer | Varies (literature) | ||
| GLC-4 | Small Cell Lung Cancer | Varies (literature) | ||
| HL60 | Leukemia | Varies (literature) | ||
| HCT-116 | Colon Cancer | Varies (literature) |
Note: IC50 values for Doxorubicin are highly variable depending on the specific experimental conditions and are provided as a general reference for a standard chemotherapeutic agent.
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a compound. Ophiobolin A has demonstrated antitumor activity in mouse models.
Table 2: In Vivo Efficacy of Ophiobolin A in a Mouse Melanoma Model.
| Compound | Animal Model | Cancer Model | Dosage | Outcome | Reference |
| Ophiobolin A | C57BL/6 mice | B16F10 melanoma with lung pseudometastases | 10 mg/kg | Significant increase in mouse survival | [4] |
| Ophiobolin A | Orthotopic mouse model | U251-LUC Glioblastoma | 10 mg/kg (IP, 3x/week for 21 days) | Statistically significant survival and tumor growth reduction | [5] |
Mechanism of Action and Signaling Pathways
Ophiobolin A exerts its cytotoxic effects through multiple mechanisms. A primary mode of action involves the covalent modification of phosphatidylethanolamine (PE) in the cell membrane, leading to membrane destabilization and cell death.[7] Additionally, Ophiobolin A has been shown to inhibit the phosphorylation of key proteins in oncogenic signaling pathways.[3]
Below are diagrams illustrating the proposed mechanisms and a general workflow for evaluating Ophiobolin activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (or other test compounds) in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation period, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Glioblastoma Mouse Model
Orthotopic xenograft models are commonly used to evaluate the efficacy of anticancer agents against brain tumors.
Protocol:
-
Cell Culture: Culture human glioblastoma cells (e.g., U251) under standard conditions. For in vivo imaging, cells can be transduced with a luciferase-expressing lentivirus.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Inject 1 x 10⁵ to 5 x 10⁵ glioblastoma cells in a volume of 2-5 µL of sterile PBS into the striatum of the brain.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging for luciferase-expressing cells or by observing clinical symptoms.
-
Drug Administration: Once tumors are established (typically 7-10 days post-injection), randomize the mice into treatment and control groups. Administer this compound (or vehicle control) via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Monitor the mice daily for signs of toxicity and measure body weight regularly. Tumor progression can be monitored by imaging. The primary endpoint is typically survival, which is plotted using a Kaplan-Meier curve.
-
Histological Analysis: At the end of the study, or when mice reach a humane endpoint, euthanize the animals and collect the brains for histological analysis to confirm tumor presence and assess treatment effects.
Conclusion
Ophiobolin A demonstrates potent in vitro cytotoxicity against a variety of cancer cell lines and significant in vivo antitumor activity in preclinical models.[4][5] Its multifaceted mechanism of action, involving both membrane disruption and inhibition of key oncogenic signaling pathways, makes it a compelling candidate for further drug development.[3][7] While data on this compound remains limited, the broader Ophiobolin class of compounds represents a promising source for novel anticancer agents. Further investigation into the structure-activity relationships within the Ophiobolin family, including a detailed evaluation of this compound, is warranted to fully explore their therapeutic potential.
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The incredible story of ophiobolin A and sphaeropsidin A: two fungal terpenes from wilt-inducing phytotoxins to promising anticancer compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Anticancer activity of Ophiobolin A, isolated from the endophytic fungus Bipolaris setariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fungal Metabolite Ophiobolin A as a Promising Anti-Glioma Agent: In Vivo Evaluation, Structure-Activity Relationship and Unique Pyrrolylation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published Ophiobolin H Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on the cytotoxic activity of Ophiobolin H, a member of the sesterterpenoid class of natural products. Due to a scarcity of direct independent validation studies for this compound, this guide focuses on presenting the available data and comparing it with the activities of other well-studied ophiobolins to offer a comprehensive overview for researchers.
Comparative Analysis of Cytotoxic Activity
The primary quantitative data available for the cytotoxic effect of this compound comes from a study by Zhang et al. (2012), which investigated its activity against the P388 murine leukemia cell line. To provide a comparative context, the activities of other ophiobolins from the same study are also presented.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | P388 (Murine Leukemia) | 105.7 | Zhang et al., 2012 [1] |
| Ophiobolin O | P388 (Murine Leukemia) | 4.7 | Zhang et al., 2012[1] |
| 6-epi-Ophiobolin O | P388 (Murine Leukemia) | 9.3 | Zhang et al., 2012[1] |
| Ophiobolin G | P388 (Murine Leukemia) | 24.6 | Zhang et al., 2012[1] |
| Ophiobolin K | P388 (Murine Leukemia) | 13.3 | Zhang et al., 2012[1] |
| 6-epi-Ophiobolin K | P388 (Murine Leukemia) | 24.9 | Zhang et al., 2012[1] |
Table 1: Comparative Cytotoxicity of Ophiobolins against P388 Murine Leukemia Cells. [1]
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assay used to determine the IC50 values listed in Table 1, as described by Zhang et al. (2012).
Cell Line and Culture:
-
Cell Line: P388 (murine leukemia) cells were used for the cytotoxicity assay.
-
Culture Medium: The specific culture medium used was not detailed in the available abstract. Standard media for P388 cells, such as RPMI-1640 supplemented with fetal bovine serum and antibiotics, are typically employed.
-
Culture Conditions: Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: P388 cells were seeded into 96-well plates at a specified density.
-
Compound Treatment: The cells were treated with various concentrations of this compound and other tested ophiobolins. A vehicle control (e.g., DMSO) was also included.
-
Incubation: The plates were incubated for a standard period, typically 48 or 72 hours, under normal cell culture conditions.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The plates were incubated for a further 2-4 hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
While specific signaling pathway studies for this compound are limited, research on the broader ophiobolin family, particularly Ophiobolin A, suggests that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death). The mechanism can involve mitochondrial dysfunction, activation of caspases, and eventual cell dismantling.
Below is a generalized workflow for investigating the cytotoxic effects and underlying mechanisms of a compound like this compound.
Figure 1: A general experimental workflow for assessing the anticancer properties of a compound like this compound.
The following diagram illustrates a simplified, generic signaling pathway for apoptosis, a common mechanism of cell death induced by cytotoxic compounds.
Figure 2: A simplified diagram of the intrinsic apoptosis signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
